Methoprene-d7
Description
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Structure
3D Structure
Properties
Molecular Formula |
C19H34O3 |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+/i1D3,2D3,15D |
InChI Key |
NFGXHKASABOEEW-LQGANATMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(C)OC |
Canonical SMILES |
CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC |
Origin of Product |
United States |
Foundational & Exploratory
What is Methoprene-d7 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Methoprene-d7, a deuterated analog of the insect growth regulator Methoprene. It details its primary application in research as an internal standard for quantitative analysis, explores the biochemical mechanism of action of Methoprene, and provides detailed experimental protocols for its use.
Introduction to this compound
This compound is a stable isotope-labeled form of Methoprene, in which seven hydrogen atoms on the isopropyl ester moiety have been replaced with deuterium.[1] This isotopic substitution results in a molecule that is chemically identical to Methoprene in its biological and reactive properties but has a higher molecular weight. This key difference makes it an ideal internal standard for analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The primary use of this compound in research is to improve the accuracy, precision, and sensitivity of quantitative analyses of Methoprene in various matrices, such as environmental samples (water, soil), agricultural commodities, and biological tissues.[2][3] By adding a known amount of this compound to a sample prior to extraction and analysis, it serves as a proxy that experiences the same sample preparation losses and ionization variations as the unlabeled Methoprene. This allows for reliable correction of the analytical signal, leading to more accurate quantification of the target analyte.
Mechanism of Action: Disrupting Insect Metamorphosis
Methoprene itself does not cause direct mortality to insects.[1] Instead, it functions as a potent juvenile hormone (JH) analog, disrupting the endocrine-regulated process of metamorphosis.[1] Its mode of action involves hijacking the insect's natural developmental signaling pathway, ultimately preventing larvae from developing into reproductive adults.
The key steps in the signaling pathway are as follows:
-
Receptor Binding: Methoprene, mimicking the natural juvenile hormone, enters the cell and binds to a specific intracellular receptor known as Methoprene-tolerant (Met) . Met is a member of the bHLH-PAS family of transcription factors.
-
Heterodimerization: The Methoprene-Met complex then forms a heterodimer with a partner protein, such as FISC (F-box protein interacting with steroid receptor coactivator) or Taiman .
-
DNA Binding: This activated heterodimer translocates to the nucleus and binds to specific DNA sequences called Juvenile Hormone Response Elements (JHREs) located in the promoter regions of target genes.
-
Gene Regulation: The binding of the complex to JHREs modulates the transcription of downstream genes. A key target is the upregulation of the Krüppel homolog 1 (Kr-h1) gene.
-
Inhibition of Metamorphosis: Kr-h1, in turn, acts as a repressor of pro-metamorphic genes, most notably E93 . By suppressing the expression of E93, the signaling cascade that would normally initiate adult development is blocked. This leads to the failure of larval tissues to undergo programmed cell death (apoptosis) and remodeling, resulting in developmental arrest at the pupal stage and eventual death.
Experimental Protocol: Quantification of Methoprene in Water Samples
The primary research application of this compound is as an internal standard for the quantification of Methoprene. Below is a detailed protocol for the analysis of Methoprene in environmental water samples using Solid-Phase Extraction (SPE) followed by LC-MS/MS.
Sample Preparation and Extraction
-
Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.
-
Spiking with Internal Standard: To a 10 mL water sample, add a precise volume of a standard solution of this compound in a solvent like methanol to achieve a final concentration of approximately 10-50 ng/mL.
-
SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 10 mL water sample (spiked with this compound) onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water to remove interfering polar compounds.
-
Elution: Elute the retained analytes (Methoprene and this compound) from the cartridge with 2 mL of ethyl acetate into a clean collection vial.
-
Concentration: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of a suitable solvent, such as acetonitrile or a mobile phase mixture.
Derivatization for Enhanced Sensitivity (Optional but Recommended)
Due to the nonpolar nature of Methoprene, its ionization efficiency in electrospray ionization (ESI) can be low. Derivatization with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly improve detection limits.
-
To the reconstituted sample, add a solution of PTAD in a solvent like acetonitrile.
-
Allow the reaction to proceed at room temperature for approximately 1 hour. The PTAD reagent will react with the diene structure of both Methoprene and this compound.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both derivatized Methoprene and derivatized this compound (see Table 2 for details).
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, gas flows, temperatures) and collision energies for maximum signal intensity.
-
Quantitative Data Summary
The use of this compound as an internal standard requires precise knowledge of its chemical and mass spectrometric properties relative to the unlabeled analyte.
Table 1: Chemical Properties of Methoprene and this compound
| Property | Methoprene | This compound |
| Chemical Formula | C₁₉H₃₄O₃ | C₁₉H₂₇D₇O₃ |
| Molecular Weight | 310.48 g/mol | 317.51 g/mol |
| Unlabeled CAS No. | 40596-69-8 | 40596-69-8 |
| Isotopic Purity | Not Applicable | Typically >98% (as specified by manufacturer's CoA) |
Table 2: Representative Mass Spectrometry Data for Derivatized Analytes
The following data is for the PTAD-derivatized forms of the analytes, which are commonly used for high-sensitivity analysis. The m/z values for this compound-PTAD are calculated based on the known mass shift.
| Analyte (PTAD Derivative) | Ion Type | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methoprene-PTAD | [M+H-CH₃OH]⁺ | 454.3 | 242.1 | ~21 |
| This compound-PTAD | [M+H-CD₃OH-D]⁺ | 461.3 (Calculated) | 242.1 | ~21 |
Note: The precursor ion for the PTAD derivative corresponds to an in-source loss of methanol. The primary product ion (m/z 242.1) results from fragmentation of the PTAD adduct itself and is therefore common to both the labeled and unlabeled analyte.
References
An In-depth Technical Guide to Methoprene-d7: Properties, Analysis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoprene-d7 is the deuterated analog of methoprene, a well-established insect growth regulator.[1] By mimicking the action of juvenile hormone, methoprene disrupts the developmental processes of various insect species, preventing them from reaching reproductive maturity.[1][2] The incorporation of seven deuterium atoms into the methoprene structure makes this compound an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. Its primary application is as an internal standard for the accurate and precise measurement of methoprene levels in complex matrices. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, a plausible synthetic route, and insights into its mechanism of action.
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in analytical methodologies. While some properties are not extensively reported for the deuterated form, they can be reasonably inferred from the well-characterized non-deuterated methoprene.
Table 1: Physical and Chemical Properties of Methoprene and this compound
| Property | Methoprene | This compound | References |
| IUPAC Name | Isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | Isopropyl-d7 (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | [3] |
| CAS Number | 40596-69-8 | 40596-69-8 (unlabeled) | [4] |
| Molecular Formula | C₁₉H₃₄O₃ | C₁₉H₂₇D₇O₃ | |
| Molecular Weight | 310.48 g/mol | 317.51 g/mol | |
| Appearance | Amber or pale yellow liquid | Not specified (expected to be similar to methoprene) | |
| Odor | Faint fruity odor | Not specified (expected to be similar to methoprene) | |
| Boiling Point | 100 °C at 0.05 mmHg | Not specified (expected to be similar to methoprene) | |
| Density | ~0.926 g/mL at 20 °C | Not specified (expected to be similar to methoprene) | |
| Solubility in Water | 1.4 mg/L at 25 °C | Not specified (expected to be similar to methoprene) | |
| Solubility in Organic Solvents | Miscible with most organic solvents | Soluble in ethanol (~10 mg/mL) and dimethylformamide (~20 mg/mL) | |
| Stability | Stable under normal storage conditions; sensitive to light | Stable as a neat oil at -20°C for ≥4 years |
Experimental Protocols
The accurate quantification of methoprene in various samples relies on robust analytical methods. This compound is a critical component of these methods, serving as an internal standard to correct for variations in sample preparation and instrument response.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a widely used technique for the analysis of semi-volatile compounds like methoprene. The use of a deuterated internal standard is essential for achieving high accuracy and precision.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective sample preparation technique for pesticide residue analysis in food and environmental matrices.
-
Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil) with an appropriate amount of water to form a paste.
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and MgSO₄).
-
Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for GC-MS analysis.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole MS or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1-2 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 200 °C at 25 °C/min.
-
Ramp to 280 °C at 5 °C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Methoprene: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on instrument).
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on instrument, typically M+7 relative to methoprene).
-
-
Data Analysis:
Quantification is performed by creating a calibration curve using the peak area ratios of methoprene to this compound at different concentrations.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis
HPLC-MS/MS offers high sensitivity and selectivity for the analysis of methoprene, particularly in complex matrices.
Sample Preparation:
Sample preparation can follow a similar QuEChERS protocol as described for GC-MS. Alternatively, for liquid samples like water, solid-phase extraction (SPE) can be employed.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the water sample (spiked with this compound) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elution: Elute the analytes with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
HPLC-MS/MS Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Program: Start at 50% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Methoprene: [M+H]⁺ precursor ion -> characteristic product ions.
-
This compound: [M+H]⁺ precursor ion -> characteristic product ions (M+7).
-
-
Data Analysis:
Similar to GC-MS, quantification is based on the peak area ratio of the analyte to the deuterated internal standard.
Synthesis of this compound
Proposed Synthetic Route:
This proposed synthesis starts from citronellal and utilizes a Horner-Wadsworth-Emmons reaction followed by esterification with deuterated isopropanol.
-
Synthesis of the Dienal Intermediate:
-
React citronellal with a suitable phosphonate ylide (e.g., triethyl phosphonoacetate) in the presence of a base like sodium hydride in an aprotic solvent (e.g., THF) to form the α,β-unsaturated ester.
-
Reduce the ester to the corresponding allylic alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H).
-
Oxidize the allylic alcohol to the dienal using an oxidizing agent such as manganese dioxide (MnO₂).
-
-
Chain Extension and Formation of Methoprene Acid:
-
Perform a Wittig or Horner-Wadsworth-Emmons reaction on the dienal with a suitable phosphonium ylide or phosphonate carbanion to introduce the remaining carbon chain and the carboxylic acid precursor.
-
Hydrolyze the resulting ester to yield methoprene acid.
-
-
Esterification with Isopropanol-d8:
-
React methoprene acid with oxalyl chloride or thionyl chloride to form the acid chloride.
-
React the acid chloride with isopropanol-d8 (where all hydrogens on the isopropanol are deuterium) in the presence of a non-nucleophilic base like pyridine to yield this compound. The use of fully deuterated isopropanol would result in a d7 label on the isopropyl group.
-
-
Purification: Purify the final product using column chromatography on silica gel.
Note: This is a conceptual pathway. The specific reaction conditions, reagents, and purification methods would require optimization by a skilled synthetic organic chemist.
Stability and Storage
The stability of this compound is critical for its function as an internal standard.
-
Storage: this compound is typically supplied as a neat oil and should be stored at -20°C for long-term stability, where it is reported to be stable for at least four years.
-
Solution Stability: Solutions of this compound in organic solvents should also be stored at low temperatures and protected from light. The stability in the final analytical solution should be evaluated as part of the method validation to ensure no degradation or isotopic exchange occurs during the analysis.
-
Isotopic Stability: The deuterium atoms on the isopropyl group are on carbon atoms and are not readily exchangeable under normal analytical conditions. However, it is good practice to avoid strongly acidic or basic conditions during sample preparation if possible.
Signaling Pathway and Experimental Workflows
Methoprene exerts its biological effects by mimicking insect juvenile hormone and interacting with its receptor. This compound is primarily used as a tool in analytical workflows to ensure data quality.
Methoprene Signaling Pathway
Methoprene's mechanism of action involves binding to the Methoprene-tolerant (Met) protein, which is a key component of the juvenile hormone receptor complex. This interaction triggers a signaling cascade that ultimately alters gene expression, leading to a disruption of metamorphosis.
Experimental Workflow: Use of this compound as an Internal Standard
The following diagram illustrates a typical workflow for the quantitative analysis of methoprene in a sample using this compound as an internal standard.
Conclusion
This compound is an essential tool for researchers and analytical scientists requiring accurate quantification of methoprene. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased mass, which allows for its use as an ideal internal standard in mass spectrometry. The detailed analytical protocols provided in this guide, coupled with an understanding of its stability and mechanism of action, will enable professionals in drug development and environmental monitoring to achieve reliable and high-quality data in their studies. While a definitive synthesis protocol remains to be published, the proposed route offers a viable strategy for its preparation in a laboratory setting.
References
An In-depth Technical Guide to the Synthesis of Deuterated Methoprene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of proposed synthesis pathways for deuterated methoprene, a crucial analytical standard and tool in metabolic and environmental fate studies. By replacing specific hydrogen atoms with deuterium, researchers can trace the molecule's journey through biological and environmental systems with high precision. This document outlines detailed synthetic strategies, experimental protocols for key reactions, and the biochemical context of methoprene's action.
Introduction to Deuterated Methoprene
Methoprene is a widely used insect growth regulator that mimics the action of juvenile hormone in insects, disrupting their development and reproductive cycles.[1][2] Deuterated analogues of methoprene serve as invaluable internal standards for quantitative analysis in complex matrices, such as in studies of pesticide residues and drug metabolism.[3] The strategic incorporation of deuterium can also influence the metabolic fate of the molecule, potentially leading to altered pharmacokinetic profiles.[4] This guide focuses on plausible synthetic routes to introduce deuterium at specific positions within the methoprene molecule, primarily leveraging established syntheses of the non-deuterated parent compound.
Proposed Synthesis Pathways for Deuterated Methoprene
The synthesis of deuterated methoprene can be approached by modifying existing routes for S-(+)-methoprene, which typically start from readily available chiral precursors like S-(+)-citronellal or S-(+)-3,7-dimethyl-1,6-octadiene. The key to creating deuterated variants lies in the use of deuterated reagents at specific steps in the synthesis. Below are two proposed pathways.
Pathway 1: Synthesis via a Deuterated Grignard Reagent and Wittig Reaction
This pathway adapts a known synthesis of S-(+)-methoprene that involves the construction of the carbon skeleton through a series of reactions including a Grignard addition and a Wittig reaction. Deuterium can be incorporated into the methoxy group at the C11 position.
Logical Flow of Pathway 1
Caption: Proposed synthesis of d3-methoprene via a deuterated Grignard reaction.
Experimental Protocol for Key Steps:
-
Step 1: Oxidation of S-(-)-Citronellol to S-(-)-Citronellal.
-
S-(-)-Citronellol is oxidized to S-(-)-citronellal using pyridinium chlorochromate (PCC) or a Swern oxidation. These are standard procedures in organic synthesis.[5]
-
-
Step 2: Wittig Reaction to form the C10-Keto-alkene.
-
S-(-)-Citronellal is reacted with a suitable phosphonium ylide, such as the one derived from bromoacetone, to extend the carbon chain and introduce a keto group at the C10 position.
-
-
Step 3: Deuterated Grignard Reaction.
-
The key deuteration step involves the reaction of the C10-keto-alkene with a deuterated Grignard reagent, such as trideuteromethylmagnesium bromide (CD3MgBr). This introduces the CD3 group at the C11 position, which after methylation of the resulting tertiary alcohol, becomes the deuterated methoxy group. CD3MgBr can be prepared from the reaction of magnesium with bromomethane-d3.
-
-
Step 4: Formation of the Dienester.
-
The final steps involve the conversion of the C11-d3-methoxy-alkene intermediate into the final deuterated methoprene structure, typically through another Wittig or Horner-Wadsworth-Emmons reaction to form the conjugated diene system and the isopropyl ester.
-
Pathway 2: Synthesis via Deuterated Wittig Reagent
An alternative strategy involves the use of a deuterated Wittig reagent to introduce deuterium at a different position in the molecule. For instance, deuterium can be introduced at the C2 position.
Logical Flow of Pathway 2
Caption: Proposed synthesis of d1-methoprene using a deuterated Wittig reagent.
Experimental Protocol for Key Steps:
-
Step 1: Synthesis of the C11-Methoxy Aldehyde Intermediate.
-
S-(+)-citronellal is converted through a series of reactions, including protection of the aldehyde, chain extension, and introduction of the methoxy group at the C11 position, to yield a key aldehyde intermediate.
-
-
Step 2: Preparation of the Deuterated Wittig Reagent.
-
A deuterated phosphonium ylide is prepared. For example, to introduce deuterium at the C2 position, a reagent like (isopropoxycarbonyl-deutero-methylene)triphenylphosphorane would be synthesized. This can be achieved by reacting triphenylphosphine with a deuterated haloacetate followed by deprotonation.
-
-
Step 3: Deuterated Wittig Reaction.
-
The C11-methoxy aldehyde intermediate is reacted with the deuterated Wittig reagent. This reaction forms the C2-deuterated conjugated diene system present in the final methoprene structure.
-
Quantitative Data from Non-Deuterated Synthesis
While specific yields for the deuterated pathways are not available in the literature, the yields for the analogous steps in the synthesis of non-deuterated S-(+)-methoprene can serve as a benchmark.
| Reaction Step | Reagents | Product | Reported Yield (%) |
| Oxidation of S-(-)-citronellol | PCC | S-(-)-Citronellal | ~85-95% |
| Wittig Reaction | Phosphonium ylide, n-BuLi | Alkene | ~70-90% |
| Grignard Reaction | Alkyl/Aryl-MgBr | Alcohol | ~80-95% |
| Horner-Wadsworth-Emmons | Phosphonate ester, NaH | (E)-Alkene | >90% |
Methoprene Signaling Pathway
Methoprene exerts its insecticidal effect by mimicking the action of juvenile hormone (JH). The molecular mechanism involves the binding of methoprene to the "Methoprene-tolerant" (Met) protein, which acts as a JH receptor. This binding event triggers a cascade of gene regulation that ultimately prevents the insect from undergoing metamorphosis into its adult form.
Caption: Simplified diagram of the methoprene signaling pathway in an insect cell.
Experimental Protocols and Characterization
General Considerations:
-
All reactions involving air- or moisture-sensitive reagents (e.g., Grignard reagents, Wittig reagents prepared with strong bases) should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Purification of intermediates and the final product is typically achieved by flash column chromatography on silica gel.
-
Characterization of deuterated compounds relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Characterization of Deuterated Methoprene:
-
¹H NMR: The absence or significant reduction of signals at specific chemical shifts corresponding to the positions of deuterium incorporation provides direct evidence of successful deuteration.
-
²H NMR: This technique directly observes the deuterium nuclei, confirming their presence and providing information about their chemical environment. Quantitative ²H NMR can be used to determine the degree of deuteration at specific sites.
-
¹³C NMR: Deuterium substitution causes a characteristic upfield shift and splitting of adjacent ¹³C signals, which can be used to confirm the location of the deuterium atoms.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum of the deuterated compound will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. This provides a clear confirmation of the overall level of deuteration.
Conclusion
The synthesis of deuterated methoprene is achievable through the adaptation of established synthetic routes for the non-deuterated compound. By strategically employing deuterated reagents such as deuterated Grignard reagents or deuterated Wittig reagents, it is possible to introduce deuterium at various positions within the methoprene molecule. These isotopically labeled standards are essential for advancing our understanding of methoprene's environmental fate, metabolism, and mode of action. The proposed pathways in this guide, along with the outlined experimental considerations, provide a solid foundation for researchers to produce these valuable chemical tools.
References
- 1. Methoprene - Wikipedia [en.wikipedia.org]
- 2. Methoprene General Fact Sheet [npic.orst.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Show how to make these deuterium-labeled compounds, using CD3MgBr... | Study Prep in Pearson+ [pearson.com]
- 5. CN115557832B - Synthesis method of citronellal - Google Patents [patents.google.com]
Stability and Recommended Storage of Methoprene-d7: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Methoprene-d7, a deuterated analog of the insect growth regulator methoprene. Understanding these parameters is critical for ensuring the integrity and accuracy of experimental results where this compound is utilized as an internal standard or reference material. This document outlines key stability factors, recommended storage protocols, and detailed experimental methodologies for stability assessment, adhering to international standards.
Introduction to this compound
This compound is a synthetic derivative of methoprene in which seven hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic labeling makes it an ideal internal standard for quantification of methoprene in various matrices using mass spectrometry-based methods. Methoprene itself acts as a juvenile hormone (JH) agonist, disrupting the normal developmental processes of insects by preventing metamorphosis from the larval to the adult stage.[1]
Factors Influencing the Stability of this compound
The chemical stability of this compound, similar to its non-deuterated counterpart, is influenced by several environmental factors. Proper storage and handling are paramount to prevent degradation and maintain its chemical purity and isotopic enrichment.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. Long-term storage at low temperatures is crucial for preserving its integrity.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation. Methoprene is known to undergo rapid isomerization and degradation upon exposure to light.
-
pH: While methoprene is relatively stable in water within a pH range of 5-9 when shielded from light, extremes in pH can lead to hydrolysis.
-
Oxidation: As with many organic molecules, this compound can be susceptible to oxidation. Storage in an inert atmosphere can mitigate this risk.
-
Moisture: The presence of moisture can facilitate hydrolytic degradation. Therefore, storage in a dry environment is recommended.
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is essential to adhere to the storage conditions recommended by suppliers and based on best practices for handling deuterated analytical standards.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes chemical degradation and preserves long-term stability.[1][2][3] |
| Form | Neat oil or in a specified solvent | As supplied by the manufacturer. If in solution, the solvent should be appropriate for long-term stability. |
| Container | Well-sealed, airtight amber glass vial | Protects from light-induced degradation and prevents solvent evaporation and moisture ingress. |
| Atmosphere | Inert gas (e.g., argon, nitrogen) | Reduces the risk of oxidative degradation, especially for long-term storage. |
Note: Always refer to the manufacturer's Certificate of Analysis (CoA) for batch-specific storage recommendations.
Quantitative Stability Data
While specific long-term stability studies on this compound are not extensively published in peer-reviewed literature, data from suppliers of analogous compounds provide valuable insights. For instance, the non-deuterated (S)-(+)-Methoprene is reported to be stable for at least four years when stored at -20°C.[1] Similarly, other deuterated standards from the same supplier are noted to have stability of ≥3 years or ≥5 years under these conditions.
Table 2: Supplier-Provided Stability Data for Methoprene and Deuterated Analogs
| Compound | Storage Temperature | Stated Stability | Source |
| (S)-(+)-Methoprene | -20°C | ≥ 4 years | Cayman Chemical |
| para-methoxy-Butyryl fentanyl-d7 | -20°C | ≥ 3 years | Cayman Chemical |
| 2-methyl AP-237-d7 | -20°C | ≥ 5 years | Cayman Chemical |
Experimental Protocols for Stability Assessment
A robust stability testing program is crucial to determine the shelf-life and appropriate storage conditions for this compound. The following protocols are based on guidelines from the U.S. Environmental Protection Agency (EPA) for accelerated stability testing and the principles of ISO 17034 for the production of reference materials.
Accelerated Stability Testing Protocol
This method is designed to quickly estimate the long-term stability of a substance by subjecting it to elevated temperatures.
Objective: To assess the stability of this compound under accelerated thermal stress.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in amber glass vials with PTFE-lined caps. A subset of these will serve as the baseline (T=0) samples.
-
Storage Conditions: Place the test samples in a calibrated oven maintained at a constant temperature of 54 ± 2°C.
-
Time Points: Analyze the samples at the beginning of the study (T=0) and after 14 days.
-
Analytical Method: Utilize a validated stability-indicating analytical method, such as LC-MS/MS, that can separate and quantify the intact this compound from any potential degradation products.
-
Data Analysis: Compare the concentration of this compound in the stressed samples to the baseline samples. A significant change is typically defined as a failure to meet the pre-defined specifications for purity and concentration.
Long-Term Stability Testing Protocol (Real-Time)
This protocol evaluates the stability of this compound under the recommended storage conditions over an extended period.
Objective: To establish the real-time stability and shelf-life of this compound.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in amber glass vials with PTFE-lined caps.
-
Storage Conditions: Store the samples at the recommended long-term storage temperature of -20 ± 5°C.
-
Time Points: Analyze the samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36, and 48 months).
-
Analytical Method: Use the same validated stability-indicating analytical method as in the accelerated study.
-
Data Analysis: Evaluate the data for any degradation trends over time. The re-test period or shelf-life is determined based on the time for which the material remains within its specifications.
Visualizations
Methoprene's Mechanism of Action: A Signaling Pathway
Methoprene acts as an agonist of the juvenile hormone receptor, known as Methoprene-tolerant (Met). The binding of methoprene to Met initiates a signaling cascade that regulates the expression of genes responsible for maintaining the juvenile state and preventing metamorphosis.
Caption: Methoprene's signaling pathway via the Met receptor.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of a reference material like this compound, in accordance with ISO 17034 principles.
Caption: Workflow for this compound stability assessment.
Conclusion
The stability of this compound is crucial for its effective use as an analytical standard. This guide has outlined the key factors affecting its stability and provided recommended storage conditions to ensure its integrity. For optimal results, this compound should be stored at -20°C in a well-sealed, light-protected container. The provided experimental protocols for accelerated and long-term stability testing offer a framework for researchers to verify the shelf-life and suitability of this compound for their specific applications. Adherence to these guidelines will contribute to the generation of accurate and reproducible scientific data.
References
Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Methoprene-d7
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of isotopically labeled compounds is paramount for robust bioanalytical and metabolic studies. This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation of Methoprene-d7, a deuterated internal standard for the insect growth regulator Methoprene.
Methoprene, a juvenile hormone analog, is widely used to control insect populations. Its deuterated counterpart, this compound, serves as an essential tool in quantitative analysis by mass spectrometry, enabling accurate and precise measurements in complex biological and environmental matrices. This guide will delve into the fragmentation pathways of this compound, supported by experimental data and visualized through detailed diagrams.
Structure of this compound
The key to understanding the fragmentation of this compound lies in the precise location of the seven deuterium atoms. The IUPAC name for this compound is [1,2,2,2-tetradeuterio-1-(trideuteriomethyl)ethyl] (2E,4E)-11-methoxy-3,7,11-trimethyl-dodeca-2,4-dienoate. The deuteration is exclusively on the isopropyl ester moiety, with both methyl groups and the methine proton of the isopropyl group being replaced by deuterium.
Proposed Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound in mass spectrometry, particularly under electron ionization (EI), is predicted to follow a similar pathway to its non-deuterated analog, with characteristic mass shifts for fragments containing the deuterated isopropyl group. The electron ionization mass spectrum of unlabeled methoprene shows several key fragments that inform the proposed pathway.
Based on the analysis of the electron ionization (EI) mass spectrum of unlabeled methoprene and the principles of mass spectral fragmentation, the following pathway is proposed. The fragmentation is initiated by the ionization of the molecule, typically by the loss of an electron from one of the oxygen atoms or the pi systems of the double bonds.
Key Fragmentation Steps:
-
Loss of the Isopropoxy-d7 Radical: A primary fragmentation event involves the cleavage of the ester bond, leading to the loss of the deuterated isopropoxy radical (·OC3D7). This results in the formation of an acylium ion at m/z 254.
-
Loss of the Isopropoxycarbonyl-d7 Radical: Alternatively, cleavage can occur at the other side of the ester oxygen, resulting in the loss of the entire deuterated isopropoxycarbonyl radical (·CO2C3D7) to yield a fragment at m/z 238.
-
Formation of the Deuterated Isopropyl Cation: The deuterated isopropyl cation ([C3D7]⁺) can also be formed, giving a characteristic peak at m/z 49.
-
Cleavage within the Dienoate Chain: The conjugated diene system can undergo various cleavages. A prominent fragment at m/z 85 is likely due to the formation of the [C4H5O2]⁺ ion through cleavage and rearrangement.
-
Further Fragmentation of the Hydrocarbon Chain: The remaining hydrocarbon chain can undergo further fragmentation, leading to a series of smaller ions. For instance, a fragment at m/z 167 ([C11H19O]⁺) can be formed from the m/z 238 ion. This can further fragment to ions at m/z 85 and m/z 81.
Quantitative Data Summary
The following table summarizes the expected prominent ions in the mass spectrum of this compound based on the proposed fragmentation pathway and analysis of the unlabeled methoprene spectrum.
| Ion Description | Proposed Structure / Formula | m/z (Methoprene) | m/z (this compound) |
| Molecular Ion | [C19H34O3]⁺· | 310 | 317 |
| Loss of Isopropoxy | [C16H27O2]⁺ | 251 | 254 |
| Loss of Isopropoxycarbonyl | [C15H27O]⁺ | 223 | 238 |
| Deuterated Isopropyl Cation | [C3D7]⁺ | 43 | 49 |
| Dienoate Fragment | [C4H5O2]⁺ | 85 | 85 |
| Hydrocarbon Fragment | [C11H19O]⁺ | 167 | 167 |
| Hydrocarbon Fragment | [C10H19O]⁺ | 155 | 155 |
| Hydrocarbon Fragment | [C6H9]⁺ | 81 | 81 |
Experimental Protocols
The analysis of this compound is typically performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are representative experimental methodologies.
Gas Chromatography-Mass Spectrometry (GC-MS)
Environmental Fate and Degradation of Methoprene-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the available scientific literature on the environmental fate and degradation of methoprene. To date, no specific studies on the environmental fate of Methoprene-d7 have been identified in publicly available literature. The information presented herein is based on studies conducted on non-deuterated methoprene. The presence of deuterium atoms in this compound may alter its degradation rates and pathways, a phenomenon known as the kinetic isotope effect. Generally, the C-D bond is stronger than the C-H bond, which can lead to slower metabolic degradation. However, without specific experimental data for this compound, the extent of this effect remains unquantified. The information provided should, therefore, be considered as an estimate for the environmental behavior of this compound.
Introduction
Methoprene is a larvicide that acts as an insect growth regulator by mimicking juvenile hormones in insects, thus disrupting their normal development.[1] It is widely used for the control of various insect pests, including mosquitoes, fleas, and flies. Understanding the environmental fate and degradation of methoprene is crucial for assessing its potential ecological impact. This guide provides a comprehensive overview of the current knowledge on the environmental degradation of methoprene in various compartments, including soil, water, and its susceptibility to photodegradation.
Physicochemical Properties
A summary of the key physicochemical properties of methoprene is presented in Table 1. These properties influence its distribution and persistence in the environment.
Table 1: Physicochemical Properties of Methoprene
| Property | Value | Reference |
| IUPAC Name | isopropyl (2E,4E,7S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |
| CAS Number | 40596-69-8 | [1] |
| Molecular Formula | C₁₉H₃₄O₃ | |
| Molecular Weight | 310.5 g/mol | |
| Water Solubility | 1.4 mg/L | |
| log Kₒw | 5.2 | |
| Vapor Pressure | 2.36 x 10⁻⁵ mm Hg (at 25°C) | |
| Henry's Law Constant | 6.9 x 10⁻⁶ atm m³/mole |
Environmental Degradation
Methoprene is susceptible to degradation through various abiotic and biotic processes in the environment. The primary routes of degradation are photodegradation and microbial metabolism.
Abiotic Degradation
Photodegradation is a major pathway for the dissipation of methoprene in the environment. It is sensitive to ultraviolet (UV) light and degrades rapidly when exposed to sunlight. In the atmosphere, vapor phase methoprene is expected to be degraded by reaction with photochemically produced hydroxyl radicals and ozone, with calculated half-lives of 1.5 hours and 48 minutes, respectively. On inert surfaces and in water, photodegradation is also rapid.
Methoprene is relatively stable to hydrolysis in the dark at environmentally relevant pH values. In sterile aqueous solutions buffered at pH 5, 7, and 9, no significant degradation was observed over four weeks at 20°C.
Biotic Degradation
Microbial degradation is a significant process for the breakdown of methoprene in soil and water.
In soil, methoprene is rapidly metabolized by microorganisms. The half-life of methoprene in aerobic sandy loam soil is approximately 10 days. The degradation is significantly slower in autoclaved (sterile) soil, indicating the primary role of microbes in its breakdown. The major degradation pathway in soil involves the conversion to carbon dioxide.
In aquatic environments, methoprene is degraded by both microbial action and photolysis. The half-life in pond water can range from approximately 30 to 40 hours. In sewage, the half-life is reported to be between 60 and 70 hours.
Quantitative Degradation Data
The following table summarizes the available quantitative data on the degradation half-life of methoprene in different environmental matrices.
Table 2: Half-life of Methoprene in Various Environmental Matrices
| Environmental Matrix | Condition | Half-life | Reference |
| Soil | Aerobic sandy loam | ~10 days | |
| Water | Pond water (0.001 mg/L) | ~30 hours | |
| Water | Pond water (0.01 mg/L) | ~40 hours | |
| Water | Sewage | 60-70 hours | |
| Atmosphere | Reaction with hydroxyl radicals | 1.5 hours (calculated) | |
| Atmosphere | Reaction with ozone | 48 minutes (calculated) |
Degradation Pathways
The degradation of methoprene proceeds through several pathways, leading to the formation of various metabolites. The principal degradation products include methoprene acid, methoxycitronellal, and 7-methoxycitronellic acid.
Below is a simplified representation of the major degradation pathways of methoprene.
Caption: Major degradation pathways of Methoprene.
Experimental Protocols for Analysis
Accurate quantification of methoprene and its metabolites in environmental samples is essential for fate and transport studies. Various analytical methods have been developed for this purpose.
Sample Preparation and Extraction
A general workflow for the extraction of methoprene from environmental samples is outlined below.
Caption: General workflow for sample preparation.
A detailed protocol for the extraction of methoprene from water samples using solid-phase extraction (SPE) is described by Aronov et al. (2005). The method involves passing the water sample through an SPE cartridge, followed by elution with an organic solvent like ethyl acetate.
For food samples, a common method involves extraction with acetonitrile, followed by a salting-out step and cleanup using a Florisil column.
Analytical Instrumentation
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the analysis of methoprene.
Table 3: Analytical Methods for the Determination of Methoprene
| Technique | Detector | Limit of Detection (LOD) | Reference |
| HPLC | UV (264 nm) | 0.003–0.007 mg/kg (in sunflower seeds) | |
| LC-MS/MS | Electrospray Ionization (ESI) | ~6 pg/mL (in water) |
A published method for the analysis of S-methoprene residues in grain-based feed and molasses-based liquid products involves extraction with methanol, addition of an internal standard (dibutyl phthalate), and analysis by reverse-phase HPLC with UV detection at 264 nm.
For trace-level analysis in water, a highly sensitive LC-ESI-MS/MS method has been developed. This method often includes a derivatization step to improve the ionization efficiency of the nonpolar methoprene molecule.
Conclusion
The available data indicate that methoprene is a non-persistent pesticide in the environment, undergoing rapid degradation through photodegradation and microbial metabolism in both soil and aquatic systems. The primary degradation products have been identified. While detailed experimental protocols for the analysis of methoprene are available, it is critical to reiterate that no specific studies on the environmental fate and degradation of this compound have been found. Future research should focus on determining the degradation kinetics and pathways of this compound to accurately assess its environmental risk, paying close attention to potential kinetic isotope effects that may alter its persistence compared to the non-deuterated form.
References
Solubility of Methoprene-d7 in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Methoprene-d7 in common organic solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who require precise solubility data for experimental design, formulation, and analytical method development.
Introduction to this compound
Methoprene is an insect growth regulator that acts as a juvenile hormone (JH) analog, disrupting the life cycle of insects by preventing them from reaching maturity and reproducing.[1] this compound is a deuterated isotopologue of Methoprene, where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling is crucial for its use as an internal standard in quantitative analytical studies, such as mass spectrometry-based assays, for the detection and quantification of Methoprene in various matrices.
Accurate solubility data for this compound is fundamental for the preparation of stock solutions, calibration standards, and formulations used in toxicological, environmental, and drug metabolism studies.
Physical and Chemical Properties
While specific data for this compound is limited, the physical and chemical properties are expected to be very similar to that of Methoprene.
| Property | Value | Reference |
| Chemical Formula | C₁₉D₇H₂₇O₃ | [2] |
| Molecular Weight | 317.51 g/mol | [2] |
| Appearance | Pale yellow or amber liquid | [3][4] |
| Odor | Faint fruity odor | |
| Boiling Point | 100 °C at 0.05 mmHg | |
| Density | 0.9261 g/mL at 20 °C |
Solubility of Methoprene in Organic Solvents
The following table summarizes the available quantitative solubility data for Methoprene in several common organic solvents.
| Solvent | Solubility (g/L) at 20°C | Solubility (mg/mL) | Reference |
| Acetone | >500 | >500 | |
| Hexane | >500 | >500 | |
| Methanol | >450 | >450 | |
| Ethanol | approx. 10,000 | ~10 | |
| Dimethylformamide (DMF) | approx. 20,000 | ~20 | |
| Dimethyl sulfoxide (DMSO) | Not specified | 50 |
Note: The data presented is for (S)-(+)-Methoprene or technical grade Methoprene, which serves as a close proxy for this compound.
Experimental Protocol for Solubility Determination
A definitive experimental protocol for determining the solubility of this compound has not been published. However, a standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This method is considered reliable for generating accurate solubility data.
Principle of the Shake-Flask Method
The shake-flask method involves saturating a solvent with a solute by allowing them to equilibrate over a period of time. An excess of the solid compound is added to the solvent, and the mixture is agitated until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique.
Detailed Methodology
-
Preparation : Accurately weigh an excess amount of this compound into a series of vials or flasks.
-
Solvent Addition : Add a precise volume of the desired organic solvent to each vial.
-
Equilibration : Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 20°C or 25°C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, allow the samples to stand undisturbed for a period to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, the supernatant can be centrifuged or filtered through a fine-pored filter (e.g., 0.22 µm PTFE).
-
Quantification : Carefully extract an aliquot of the clear supernatant. Prepare serial dilutions of this solution.
-
Analysis : Determine the concentration of this compound in the diluted solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection (LC-MS).
-
Calculation : Using the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/L.
Workflow for Solubility Determination
The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.
Caption: A flowchart of the shake-flask method for solubility testing.
Mechanism of Action and Signaling Pathway
Methoprene's biological activity stems from its ability to mimic the natural juvenile hormone in insects. It binds to and activates the juvenile hormone receptor, a protein known as "Methoprene-tolerant" (Met). This activation leads to the regulation of gene expression that ultimately inhibits the insect's metamorphosis from the larval to the adult stage, thereby controlling the pest population.
The simplified signaling pathway is depicted below.
Caption: Methoprene binds to the Met receptor, regulating gene transcription.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. The juvenile hormone signaling pathway in insect development. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: High-Sensitivity Analysis of Methoprene in Environmental Samples using Methoprene-d7 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoprene is a widely used insect growth regulator that mimics the action of juvenile hormone, disrupting the developmental stages of various insects.[1][2] Its application in agriculture and public health programs necessitates sensitive and accurate analytical methods for monitoring its presence in environmental matrices.[3][4][5] This application note describes a robust and sensitive method for the quantitative analysis of methoprene in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Methoprene-d7 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to improved accuracy and precision.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Water Samples
This protocol is adapted from the method described by Aronov et al. (2005) for the extraction of methoprene from water.
-
Sample Collection and Preservation: Collect water samples in glass containers. To prevent degradation, store samples at 4°C in the dark and analyze as soon as possible.
-
Internal Standard Spiking: To a 100 mL aliquot of the water sample, add a known concentration of this compound solution in methanol.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (60 mg, 3 cm³) by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove interfering polar impurities.
-
Elution: Elute the analyte and internal standard from the cartridge with 2 mL of methanol into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 150 x 2.0 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 80% B, hold for 2 minutes, ramp to 100% B over 8 minutes, and hold for 2 minutes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 20°C.
-
-
Mass Spectrometry (MS) Conditions:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored. The transitions for this compound are inferred from the fragmentation of methoprene.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Methoprene | 311.3 | 73.1 | 200 | 15 |
| This compound | 318.3 | 73.1 | 200 | 15 |
Data Presentation
Quantitative Performance
The following table summarizes the expected quantitative performance of the method. The data is a composite based on reported values for methoprene analysis, though not specifically using this compound.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | ~5 pg/mL |
| Limit of Quantification (LOQ) | ~15 pg/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
Calibration Curve
A typical calibration curve is constructed by plotting the peak area ratio of Methoprene to this compound against the concentration of the calibration standards.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.02 | Example Value |
| 0.05 | Example Value |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1.0 | Example Value |
| 5.0 | Example Value |
| 10.0 | Example Value |
Visualizations
Experimental Workflow
Caption: Workflow for Methoprene analysis.
Mode of Action of Methoprene
Caption: Methoprene's mode of action.
References
- 1. Methoprene General Fact Sheet [npic.orst.edu]
- 2. Methoprene - Wikipedia [en.wikipedia.org]
- 3. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides Methoprene, Hydroprene, and Kinoprene at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a HPLC/tandem-MS method for the analysis of the larvicides methoprene, hydroprene, and kinoprene at trace levels using Diels-Alder derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Methoprene in Water Samples using Isotope Dilution LC-MS/MS with Methoprene-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoprene is a juvenile hormone analog widely used as an insect growth regulator to control various insect pests, particularly in aquatic environments where mosquito larvae are a concern.[1][2] Its extensive use necessitates sensitive and robust analytical methods to monitor its concentration in environmental water samples, ensuring efficacy and environmental safety. This application note details a highly selective and sensitive method for the quantification of methoprene in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Methoprene-d7. The use of an isotope-labeled internal standard provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
The method involves solid-phase extraction (SPE) to concentrate the analyte from the water matrix, followed by derivatization to enhance ionization efficiency, and subsequent analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Signaling Pathway of Methoprene
Methoprene acts as an agonist of the juvenile hormone (JH), a critical regulator of insect development and metamorphosis. Its signaling cascade is primarily mediated by the intracellular receptor, Methoprene-tolerant (Met). Upon binding, the Methoprene-Met complex interacts with other transcription factors to regulate the expression of genes that maintain the larval state and prevent metamorphosis. This pathway ultimately interferes with the normal developmental processes of insects, leading to their demise.
Caption: Methoprene signaling pathway in insects.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from the method described by Aronov et al. (2005).[1]
Materials:
-
Water sample
-
This compound internal standard solution (in methanol)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
SPE cartridges (e.g., Oasis HLB, 60 mg, 3 cm³)
-
SPE manifold
-
Collection vials
Procedure:
-
To a 100 mL water sample, add a known amount of this compound internal standard solution.
-
Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 3 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes from the cartridge with 2 x 2 mL of ethyl acetate into a clean collection vial.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the derivatization agent solution for LC-MS/MS analysis.
Derivatization
To enhance the ionization efficiency of the nonpolar methoprene molecule, a derivatization step using 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is employed, as this has been shown to improve the limit of detection by 100-fold.[1]
Materials:
-
Reconstituted sample extract
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution in acetonitrile
Procedure:
-
To the reconstituted sample extract, add an equal volume of the PTAD solution.
-
Vortex the mixture and allow it to react at room temperature for at least 30 minutes before injection into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate methoprene from matrix interferences (e.g., start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following table outlines the MRM transitions for the PTAD-derivatized methoprene and this compound. The precursor ion for the derivatized methoprene is the [M+H-32]⁺ ion, resulting from the in-source loss of methanol.[1] The product ion is a characteristic fragment of the PTAD derivative. The transitions for this compound are predicted based on the known fragmentation of methoprene and the mass shift from the seven deuterium atoms.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methoprene-PTAD | 454.3 | 242.1 | 25 |
| This compound-PTAD | 461.3 | 242.1 | 25 |
Quantitative Data
The following table summarizes typical quantitative performance data for the analysis of methoprene in water, adapted from literature values.
| Parameter | Value |
| Limit of Detection (LOD) | ~6 pg/mL |
| Limit of Quantification (LOQ) | ~20 pg/mL |
| Linearity (R²) | >0.99 |
| Recovery | >90% |
| Precision (RSD) | <15% |
Experimental Workflow Diagram
Caption: Experimental workflow for methoprene quantification.
Conclusion
The described method provides a robust and highly sensitive approach for the quantification of methoprene in water samples. The use of solid-phase extraction allows for effective pre-concentration of the analyte, while derivatization significantly enhances detection sensitivity. The incorporation of this compound as an internal standard ensures high accuracy and precision, making this method suitable for routine environmental monitoring and research applications.
References
- 1. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides Methoprene, Hydroprene, and Kinoprene at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a HPLC/tandem-MS method for the analysis of the larvicides methoprene, hydroprene, and kinoprene at trace levels using Diels-Alder derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Pesticide Residues in Agricultural Commodities Using Methoprene-d7 as an Internal Standard
Abstract
This application note details a robust and sensitive analytical method for the quantitative determination of multi-class pesticide residues in complex food matrices. The method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] To ensure high accuracy and precision, Methoprene-d7 is employed as an internal standard (IS) to compensate for matrix effects and variations during sample preparation and injection.[2] The described workflow is suitable for high-throughput laboratories tasked with monitoring pesticide residues in diverse agricultural products to ensure compliance with regulatory limits.
Introduction
Monitoring pesticide residues in food is crucial for consumer safety and is mandated by strict regulations worldwide, which establish Maximum Residue Limits (MRLs).[4] The complexity of food matrices and the low concentration of target analytes present significant analytical challenges. The QuEChERS method has become a standard for sample preparation in multi-residue analysis due to its simplicity, speed, and minimal solvent usage.
Coupling QuEChERS with LC-MS/MS provides the high selectivity and sensitivity required for accurate quantification at trace levels. However, matrix-induced signal suppression or enhancement can compromise data quality. The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to correct for these variations. The internal standard is added at the beginning of the sample preparation process, experiencing the same extraction, cleanup, and analysis conditions as the target analytes, thereby ensuring reliable quantification.
This document provides a comprehensive protocol for the extraction, cleanup, and LC-MS/MS analysis of representative pesticides using this compound as an internal standard.
Experimental Protocols
-
Apparatus: High-speed centrifuge, multi-tube vortex mixer, analytical balance, nitrogen evaporator, 50 mL and 15 mL polypropylene centrifuge tubes.
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reagents: Acetonitrile (LC-MS grade), water (LC-MS grade), methanol (LC-MS grade), formic acid, ammonium formate.
-
Standards: Certified reference standards of target pesticides and this compound.
-
QuEChERS Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, disodium citrate sesquihydrate, Primary Secondary Amine (PSA) sorbent, C18 sorbent. Commercially available QuEChERS extraction and cleanup kits are recommended.
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each target pesticide and this compound in methanol. Store at -20°C.
-
Intermediate Standard Mix (10 µg/mL): Combine appropriate volumes of the pesticide stock solutions and dilute with acetonitrile to create a mixed working standard solution.
-
Internal Standard Spiking Solution (5 µg/mL): Dilute the this compound stock solution with acetonitrile.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the intermediate standard mix and a fixed concentration of the internal standard spiking solution. Typical concentration ranges are 0.5–100 µg/L.
-
Homogenization: Homogenize a representative portion of the laboratory sample (e.g., fruits, vegetables). For dry samples, rehydrate by adding a specified amount of water before homogenization.
-
Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Fortification: Add 100 µL of the 5 µg/mL this compound internal standard spiking solution to the sample.
-
Extraction: Add 10 mL of 1% acetic acid in acetonitrile to the tube. Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, and citrate buffers).
-
Shaking and Centrifugation: Cap the tube tightly and shake vigorously for 1 minute. Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL d-SPE cleanup tube containing MgSO₄, PSA, and C18 sorbent.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.
-
Filtration: Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis
The following tables outline the instrumental conditions for the analysis.
Table 1: UHPLC Parameters and Gradient Elution Program | Parameter | Setting | | :--- | :--- | | Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) | | Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water | | Mobile Phase B | 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol | | Flow Rate | 0.3 mL/min | | Injection Volume | 5 µL | | Column Temp. | 40°C | | Gradient | Time (min) | % B | | | 0.0 | 5 | | | 1.0 | 5 | | | 12.0 | 98 | | | 15.0 | 98 | | | 15.1 | 5 | | | 18.0 | 5 |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters Multiple Reaction Monitoring (MRM) transitions were optimized in positive electrospray ionization (ESI+) mode. The transitions for this compound are proposed based on the known fragmentation of Methoprene (+7 amu shift).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Carbendazim | 192.1 | 160.1 | 132.1 | 25 |
| Imidacloprid | 256.0 | 209.0 | 175.1 | 20 |
| Myclobutanil | 289.1 | 125.1 | 70.0 | 22 |
| Boscalid | 343.0 | 307.0 | 271.0 | 18 |
| This compound (IS) | 318.3 | 191.2 | 77.1 | 15 |
Results and Data Presentation
Quantification is based on the ratio of the peak area of the target analyte to the peak area of the internal standard (this compound). This ratio is plotted against the concentration of the analyte in the matrix-matched standards to generate a calibration curve. The use of the internal standard corrects for analyte loss during sample preparation and variations in instrument response, leading to improved accuracy and precision.
The method should be validated according to established guidelines (e.g., SANTE/12682/2019) to assess its performance. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability, RSD).
Table 3: Representative Method Validation Data in Apple Matrix
| Analyte | Linearity (R²) | LOQ (mg/kg) | Recovery @ 0.01 mg/kg (%) | Precision (RSD, %) |
| Carbendazim | > 0.995 | 0.01 | 95 | 6.8 |
| Imidacloprid | > 0.998 | 0.01 | 102 | 4.5 |
| Myclobutanil | > 0.997 | 0.01 | 98 | 5.1 |
| Boscalid | > 0.996 | 0.01 | 105 | 7.2 |
Note: The data presented is representative and should be established for each target analyte and matrix during in-house method validation.
Visualizations
Caption: Experimental workflow for pesticide residue analysis.
Caption: Principle of internal standard quantification.
Conclusion
The described method, combining a streamlined QuEChERS sample preparation protocol with sensitive LC-MS/MS detection, is highly effective for the routine analysis of pesticide residues in food. The incorporation of this compound as an internal standard is critical for achieving accurate and reliable results by mitigating matrix interferences and correcting for procedural variations. This robust workflow enables laboratories to meet the demanding requirements of pesticide monitoring programs and ensure food safety.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Development of a HPLC/tandem-MS method for the analysis of the larvicides methoprene, hydroprene, and kinoprene at trace levels using Diels-Alder derivatization. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. shimadzu.com [shimadzu.com]
Application Notes and Protocols for Sample Preparation of Food Matrices with Methoprene-d7 Spiking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and cleanup of methoprene in various food matrices, utilizing Methoprene-d7 as an internal standard for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following methods are designed to ensure high recovery, minimize matrix effects, and deliver reliable and reproducible results.
Overview of Sample Preparation Techniques
The analysis of pesticide residues like methoprene in complex food matrices presents analytical challenges due to the presence of interfering substances such as fats, pigments, and sugars.[1][2] Effective sample preparation is crucial to isolate the analyte of interest and ensure accurate quantification.[1] The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted technique for pesticide residue analysis in fruits and vegetables due to its simplicity and speed.[3][4] For high-fat matrices, a more rigorous cleanup step using Solid-Phase Extraction (SPE) is often necessary to remove lipids that can interfere with LC-MS/MS analysis. The use of an isotopically labeled internal standard, this compound, is critical for correcting analyte losses during sample preparation and compensating for matrix-induced signal suppression or enhancement.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of methoprene using the described protocols with this compound as an internal standard. Values are indicative and may vary depending on the specific matrix and instrumentation.
| Food Matrix | Sample Preparation Method | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |
| Fruits (e.g., Apples, Grapes) | QuEChERS | 10, 50, 100 | 85 - 110 | < 15 | 0.5 | 1.5 |
| Vegetables (e.g., Lettuce, Tomatoes) | QuEChERS | 10, 50, 100 | 80 - 115 | < 15 | 0.5 | 1.5 |
| Grains (e.g., Wheat, Rice) | QuEChERS with C18 d-SPE | 10, 50, 100 | 75 - 105 | < 20 | 1.0 | 3.0 |
| Fatty Foods (e.g., Avocado, Olive Oil) | SPE (Silica-based) | 20, 100, 200 | 70 - 100 | < 20 | 2.0 | 6.0 |
| Dairy (e.g., Milk) | Acetonitrile Precipitation & SPE | 10, 50, 100 | 80 - 110 | < 15 | 1.0 | 3.0 |
Experimental Protocols
Protocol 1: QuEChERS Method for Fruits and Vegetables
This protocol is suitable for food matrices with high water content and low to moderate fat content.
Materials:
-
Homogenized fruit or vegetable sample
-
This compound internal standard solution (1 µg/mL in acetonitrile)
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)
-
Dispersive SPE (d-SPE) cleanup tubes (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18)
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of the 1 µg/mL this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the upper acetonitrile layer to a d-SPE cleanup tube.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Fatty Food Matrices
This protocol is designed for complex, high-fat matrices like avocado, nuts, and oils.
Materials:
-
Homogenized high-fat food sample
-
This compound internal standard solution (1 µg/mL in acetonitrile)
-
Acetonitrile (ACN)
-
Hexane
-
Silica SPE cartridges (e.g., 500 mg, 6 mL)
-
Sodium sulfate (anhydrous)
-
Evaporation system (e.g., nitrogen evaporator)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of the 1 µg/mL this compound internal standard solution.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add 10 mL of hexane and vortex for 1 minute for liquid-liquid partitioning.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper acetonitrile layer to a clean tube.
-
Pass the acetonitrile extract through a small column containing anhydrous sodium sulfate to remove residual water.
-
Condition a silica SPE cartridge with 5 mL of hexane followed by 5 mL of acetonitrile.
-
Load the extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a 10% acetone in hexane solution to remove non-polar interferences.
-
Elute the analytes with 10 mL of a 50% acetone in hexane solution.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of acetonitrile for LC-MS/MS analysis.
Visualizations
Experimental Workflows
Caption: QuEChERS workflow for fruits and vegetables.
Caption: SPE workflow for fatty food matrices.
References
Application of Methoprene-d7 in Environmental Monitoring Studies: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Methoprene-d7 as an internal standard in the environmental monitoring of methoprene. Methoprene, a juvenile hormone analog, is widely used as an insect growth regulator for the control of various pests, including mosquitoes. Its presence and fate in the environment are of significant interest, necessitating robust and accurate analytical methods for its quantification. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high accuracy and precision in these analyses, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
Data Presentation
The following tables summarize key quantitative data for the analysis of methoprene using analytical methods that can incorporate this compound as an internal standard.
Table 1: Analytical Method Performance for Methoprene in Water
| Parameter | Value | Method | Reference |
| Limit of Detection (LOD) | 6 pg/mL | LC-MS/MS with derivatization | [1][2] |
| Limit of Quantification (LOQ) | 20 pg/mL | LC-MS/MS with derivatization | [1][2] |
| Recovery of Methoprene | |||
| Spiked at 0.83 ng/mL | Within 95% confidence interval | LC-MS/MS with derivatization | [1] |
| Spiked at 8.33 ng/mL | Within 95% confidence interval | LC-MS/MS with derivatization |
Table 2: Analytical Method Performance for S-Methoprene in Solid Matrices
| Matrix | Fortification Level (mg/kg) | Recovery (%) | Method | Reference |
| Sunflower Seeds | 2.0 | 102-109 | HPLC-UV | |
| Sunflower Seeds | 2.7 | 82-110 | HPLC with Diode Array Detection |
Signaling Pathway of Methoprene's Mode of Action
Methoprene acts as an analog of juvenile hormone (JH), a key regulator of insect development and reproduction. It exerts its effects by binding to the Methoprene-tolerant (Met) protein, which then interacts with other proteins to regulate the transcription of target genes. This process interferes with the normal signaling of ecdysone, another crucial insect hormone, ultimately disrupting metamorphosis and reproductive processes.
References
Application of Methoprene-d7 in Elucidating Methoprene Metabolism in Insects
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methoprene is a widely utilized insect growth regulator that mimics the action of juvenile hormone, disrupting the normal development of various insect species.[1][2] Understanding its metabolic fate within target insects is crucial for assessing its efficacy, identifying potential resistance mechanisms, and evaluating its environmental impact. The use of a stable isotope-labeled internal standard, such as Methoprene-d7, is indispensable for accurate and precise quantification of methoprene and its metabolites in complex biological matrices like insect tissues.
This document provides detailed protocols and application notes for the utilization of this compound in studying the metabolism of methoprene in insects. The stable isotope dilution method, employing this compound, offers significant advantages over other quantitative techniques by correcting for matrix effects and variations in sample preparation and instrument response. This leads to highly reliable and reproducible data, which is essential for robust metabolic studies.
The primary metabolic pathways of methoprene in insects involve ester hydrolysis and O-demethylation, catalyzed by esterases and cytochrome P450 monooxygenases, respectively.[3] These enzymatic reactions lead to the formation of key metabolites such as methoprene acid and various hydroxylated forms. By using this compound as an internal standard, researchers can accurately quantify the parent compound and its metabolites, thereby elucidating the metabolic profile and kinetics of methoprene in different insect species and under various physiological conditions.
Experimental Protocols
Sample Preparation and Extraction of Methoprene and its Metabolites from Insect Tissue
This protocol outlines the extraction of methoprene and its metabolites from insect tissues for subsequent analysis by LC-MS/MS.
Materials:
-
Insect tissues (e.g., whole body, fat body, midgut)
-
This compound internal standard solution (1 µg/mL in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
2.8 mm ceramic beads
-
Bead beater homogenizer
-
Microcentrifuge tubes (1.5 mL and 2 mL)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen insect tissue and place it in a 2 mL microcentrifuge tube containing ceramic beads.
-
Add 500 µL of cold acetonitrile.
-
Spike the sample with 10 µL of the 1 µg/mL this compound internal standard solution.
-
Homogenize the tissue using a bead beater for 2 minutes at high speed.
-
Place the sample on ice for 10 minutes to allow for protein precipitation.
-
-
Extraction:
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Re-extract the pellet with an additional 500 µL of cold acetonitrile, vortex for 1 minute, and centrifuge again.
-
Combine the supernatants.
-
-
Sample Clean-up and Preparation for LC-MS/MS:
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
-
LC-MS/MS Analysis for the Quantification of Methoprene and its Metabolites
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of methoprene and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient from 30% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 30% B
-
10.1-15 min: Column re-equilibration at 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ion pairs for methoprene, its metabolites, and this compound need to be optimized. Example transitions are provided in the data table below.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in clear and well-structured tables.
Table 1: Optimized MRM Transitions for Methoprene and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methoprene | 311.2 | 73.1 | 15 |
| This compound | 318.2 | 73.1 | 15 |
| Methoprene Acid | 297.2 | 161.1 | 20 |
| Hydroxy-methoprene | 327.2 | 207.1 | 18 |
Note: These are example values and should be optimized for the specific instrument used.
Table 2: Hypothetical Quantification of Methoprene and its Metabolites in Insect Tissue
| Insect Species | Tissue | Treatment Time (h) | Methoprene (ng/g tissue) | Methoprene Acid (ng/g tissue) |
| Aedes aegypti | Whole Body | 2 | 150.2 ± 12.5 | 25.8 ± 3.1 |
| Aedes aegypti | Whole Body | 8 | 45.6 ± 5.8 | 88.4 ± 9.7 |
| Aedes aegypti | Whole Body | 24 | 5.1 ± 1.2 | 120.1 ± 15.3 |
| Culex quinquefasciatus | Whole Body | 2 | 180.5 ± 15.1 | 18.2 ± 2.5 |
| Culex quinquefasciatus | Whole Body | 8 | 62.3 ± 7.2 | 75.9 ± 8.1 |
| Culex quinquefasciatus | Whole Body | 24 | 8.9 ± 1.9 | 105.6 ± 11.4 |
Data are presented as mean ± standard deviation (n=3). Quantification was performed using a stable isotope dilution method with this compound as the internal standard.
Mandatory Visualization
Methoprene Metabolism Pathway in Insects
Caption: Primary metabolic pathways of methoprene in insects.
Experimental Workflow for Methoprene Metabolism Study
Caption: Workflow for the quantitative analysis of methoprene metabolism in insects.
Juvenile Hormone Signaling Pathway
Caption: Simplified juvenile hormone signaling pathway activated by methoprene.[4][5]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR-Cas9 Genome Editing Uncovers the Mode of Action of Methoprene in the Yellow Fever Mosquito, Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Methoprene in Animal Tissues by LC-MS/MS Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoprene is a larvicide that acts as an insect growth regulator, widely used to control insect populations in various environments. Its use necessitates sensitive and robust analytical methods for monitoring its potential residues in animal tissues to ensure food safety and conduct toxicological assessments. This application note details a comprehensive protocol for the quantitative analysis of methoprene in different animal tissues (liver, kidney, muscle, and fat) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The inclusion of a deuterated standard, such as methoprene-d6, is crucial for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1]
The described method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample extraction and cleanup, which is suitable for a range of tissue complexities and fat content.[2][3] Subsequent analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for detecting and quantifying methoprene at trace levels.[4][5]
Experimental Protocols
This section provides a detailed methodology for the determination of methoprene in animal tissues.
1. Materials and Reagents
-
Methoprene analytical standard (≥98% purity)
-
Methoprene-d6 deuterated internal standard (≥98% purity, 99% isotopic purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
QuEChERS extraction salt packets (e.g., containing MgSO₄ and NaCl)
-
Solid Phase Extraction (SPE) cartridges with C18 and PSA for cleanup if required.
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of methoprene and methoprene-d6 in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with methanol to prepare a series of working standard solutions for calibration curves and spiking. A typical calibration curve might range from 0.1 to 100 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of methoprene-d6 at a concentration of 100 ng/mL in methanol.
3. Sample Preparation
The following protocols are tailored for different tissue types.
3.1. Liver, Kidney, and Muscle Tissue
-
Homogenization: Weigh 2 g (± 0.1 g) of thawed and minced tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the 100 ng/mL methoprene-d6 internal standard spiking solution to each sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Homogenize the sample for 1-2 minutes using a high-speed homogenizer.
-
Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄ and 1 g NaCl) to the tube.
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and dilute it with an equal volume of water containing 0.1% formic acid.
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
3.2. Fat Tissue
-
Homogenization and Extraction: Follow steps 1-3 as described for liver, kidney, and muscle tissue.
-
Defatting Step:
-
After the initial extraction and centrifugation, transfer the acetonitrile supernatant to a new tube.
-
Place the tube in a freezer at -20°C for at least 30 minutes to precipitate the lipids.
-
Centrifuge at 4000 rpm for 5 minutes while cold.
-
-
Cleanup (Dispersive SPE):
-
Carefully transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 100 mg C18 sorbent (an increased amount of C18 is beneficial for fatty matrices).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation: Follow step 5 as described for other tissues.
4. LC-MS/MS Analysis
The following are typical LC-MS/MS parameters that should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following transitions can be used for methoprene and methoprene-d6. The precursor ion for methoprene-d6 is shifted by +6 Da due to the six deuterium atoms. Product ions are expected to be similar or shifted depending on the location of the deuterium labels.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methoprene | 311.3 | 191.2 | 12 |
| Methoprene | 311.3 | 135.1 | 15 |
| Methoprene-d6 | 317.3 | 191.2 | 12 |
| Methoprene-d6 | 317.3 | 141.1 | 15 |
(Collision energies should be optimized for the specific instrument being used)
Data Presentation
The following tables summarize expected quantitative data for the analysis of methoprene in various animal tissues based on performance characteristics of similar pesticide residue analysis methods.
Table 1: Method Detection and Quantification Limits
| Tissue Type | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Liver | 0.1 - 0.5 | 0.5 - 1.5 |
| Kidney | 0.1 - 0.5 | 0.5 - 1.5 |
| Muscle | 0.05 - 0.2 | 0.2 - 0.8 |
| Fat | 0.2 - 1.0 | 0.8 - 3.0 |
Table 2: Accuracy and Precision
| Tissue Type | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Liver | 5 | 85 - 110 | < 15 |
| Kidney | 5 | 88 - 112 | < 15 |
| Muscle | 2 | 90 - 105 | < 10 |
| Fat | 10 | 80 - 115 | < 20 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the determination of methoprene in animal tissues.
Caption: Experimental workflow for methoprene analysis in animal tissues.
Conclusion
The protocol presented in this application note provides a reliable and robust method for the determination of methoprene in various animal tissues. The use of a deuterated internal standard coupled with the efficiency of the modified QuEChERS sample preparation and the sensitivity of LC-MS/MS analysis ensures high accuracy and precision. This method is suitable for routine monitoring of methoprene residues in food safety and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 3. scielo.br [scielo.br]
- 4. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides Methoprene, Hydroprene, and Kinoprene at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new LC–MS/MS method for multiple residues/contaminants in bovine meat - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Methoprene using Methoprene-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoprene is a juvenile hormone analog used as an insect growth regulator to control various insect pests. Its widespread use in agriculture, public health, and veterinary applications necessitates sensitive and robust analytical methods for monitoring its residues in various matrices, including environmental samples, food products, and biological tissues. This application note details a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of methoprene. The use of a deuterated internal standard, Methoprene-d7, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
The methodology described herein is applicable for the trace-level quantification of methoprene and is particularly suited for research, regulatory monitoring, and drug development studies where reliable data is paramount.
Experimental Protocols
This section provides a detailed protocol for the analysis of methoprene using this compound as an internal standard. The protocol is divided into sample preparation, HPLC analysis, and MS/MS detection.
Sample Preparation
The choice of sample preparation procedure depends on the matrix. Below are protocols for water and solid matrices.
2.1.1. Water Samples (Solid-Phase Extraction - SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Analyte Elution: Elute the retained methoprene and this compound from the cartridge with 10 mL of ethyl acetate.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid) and vortex for 30 seconds.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
2.1.2. Solid Samples (e.g., Food, Soil, Animal Tissue) - QuEChERS-based Extraction
-
Homogenization: Homogenize a representative 10 g sample.
-
Spiking: Fortify the homogenized sample with a known amount of this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.
-
Salting Out: Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.
-
Filtration and Dilution: Take an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute as necessary with the initial mobile phase before injection.
HPLC Method
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Instrument: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 80% B
-
2-10 min: Linear gradient to 100% B
-
10-12 min: Hold at 100% B
-
12.1-15 min: Return to 80% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS/MS) Detection
-
Instrument: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored. Collision energies should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Methoprene | 311.3 | 73.1 | 163.2 |
| This compound | 318.3 | 80.1 | 163.2 |
Note: The MRM transitions for this compound are predicted based on the fragmentation of methoprene and the mass shift from deuterium labeling. The transition to m/z 80.1 assumes the deuterium labels are on the isopropyl group. It is highly recommended to confirm these transitions experimentally by infusing a standard solution of this compound into the mass spectrometer.
Data Presentation
The quantitative performance of the HPLC-MS/MS method is summarized in the table below. This data is representative of what can be achieved with a properly validated method.
| Parameter | Methoprene |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Recovery (at 1, 10, and 50 ng/mL) | 85 - 110% |
| Precision (RSD%) - Intra-day | < 10% |
| Precision (RSD%) - Inter-day | < 15% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.
Caption: Experimental workflow for the analysis of methoprene.
Caption: Logical relationship of analytical components.
Troubleshooting & Optimization
Technical Support Center: Mitigating Matrix Effects in Complex Samples with Methoprene-d7
Welcome to the Technical Support Center for addressing matrix effects in complex sample analysis using Methoprene-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of methoprene and other analytes in challenging matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact LC-MS/MS analysis?
A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1] Complex biological and environmental samples often contain a multitude of matrix components that can interfere with the analysis.[2]
Q2: How does this compound, a deuterated internal standard, help in addressing matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard of methoprene. In mass spectrometry, an ideal internal standard has physicochemical properties nearly identical to the analyte of interest.[3] Since this compound is structurally almost identical to methoprene, it co-elutes during chromatography and experiences similar matrix effects.[3] By adding a known concentration of this compound to samples and standards, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains consistent even when matrix effects cause absolute signal intensities to vary, thus correcting for inaccuracies caused by ion suppression or enhancement.
Q3: Can this compound completely eliminate matrix-related issues?
A3: While highly effective, deuterated internal standards like this compound may not always provide perfect compensation for matrix effects. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and its deuterated counterpart. If this separation causes them to elute in regions with different levels of ion suppression, it can result in what is known as differential matrix effects, potentially affecting the accuracy of quantification. Therefore, careful method development and validation are crucial.
Q4: When is it appropriate to use a structurally similar internal standard instead of a deuterated one?
A4: In situations where a deuterated internal standard for the analyte of interest is unavailable or prohibitively expensive, a structurally similar compound can be a viable alternative. For example, in the analysis of methoprene, kinoprene has been successfully used as an internal standard due to its similar chemical structure and retention properties. However, it is important to note that structural analogs may not co-elute perfectly with the analyte and may respond differently to matrix effects, potentially leading to less accurate correction compared to a deuterated internal standard.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to correct for matrix effects in complex samples.
Problem 1: Poor reproducibility of the analyte/Methoprene-d7 peak area ratio.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Inconsistent extraction efficiency or sample cleanup can lead to variable matrix effects between samples. Solution: Re-evaluate and optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to ensure consistent removal of interfering matrix components. |
| Variable Injection Volume | Inaccurate or inconsistent injection volumes will directly affect the peak area ratios. Solution: Verify the performance of the autosampler. Ensure there are no air bubbles in the syringe and that the injection volume is calibrated correctly. |
| This compound Instability | The deuterated internal standard may be degrading in the sample matrix or stock solutions. Solution: Prepare fresh stock solutions of this compound and evaluate its stability in the sample matrix over the typical analysis time. Store stock solutions under recommended conditions. |
| Differential Matrix Effects | As mentioned in the FAQs, slight chromatographic separation between methoprene and this compound can lead to them being affected differently by the matrix. Solution: Optimize the chromatographic conditions (e.g., gradient profile, column chemistry) to achieve the best possible co-elution of the analyte and internal standard. |
Problem 2: The methoprene and this compound peaks do not co-elute.
| Possible Cause | Troubleshooting Steps |
| Chromatographic Isotope Effect | The substitution of hydrogen with deuterium can slightly alter the retention time of the molecule. Solution: This is often unavoidable but can be minimized by adjusting the mobile phase composition or temperature. A slight separation is often acceptable as long as the peak shapes are consistent and the matrix effect is uniform across the elution window of both peaks. |
| Column Degradation | A contaminated or degraded analytical column can lead to changes in selectivity and peak shape, affecting the separation of the analyte and internal standard. Solution: Implement a regular column cleaning protocol. If the problem persists, replace the analytical column. |
Problem 3: Unexpectedly high or low calculated concentrations of methoprene.
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration of this compound Spiking Solution | An error in the preparation of the internal standard solution will lead to a systematic error in the quantification. Solution: Carefully re-prepare and verify the concentration of the this compound working solution. |
| Presence of Unlabeled Methoprene in the Deuterated Standard | If the this compound standard contains a significant amount of unlabeled methoprene as an impurity, it will lead to an overestimation of the analyte concentration. Solution: Check the certificate of analysis for the isotopic purity of the this compound standard. If necessary, analyze the internal standard solution by itself to quantify the level of unlabeled analyte and correct the calculations accordingly. |
| Carryover | Residual analyte or internal standard from a previous high-concentration sample can be carried over to the next injection, leading to inaccurate results. Solution: Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover. |
Experimental Protocols
Below is a general experimental protocol for the analysis of methoprene in a complex matrix (e.g., food sample) using this compound as an internal standard. This protocol should be optimized and validated for your specific application and matrix.
1. Sample Preparation (QuEChERS-based)
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
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Homogenization: Homogenize the sample (e.g., fruit, vegetable) to ensure uniformity.
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Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Internal Standard Spiking: Add a precise volume of this compound working solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.
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Extraction:
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Add 10 mL of acetonitrile.
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Shake vigorously for 1 minute.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
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Shake vigorously for 1 minute.
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Centrifuge at ≥4000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
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Vortex for 30 seconds.
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Centrifuge at ≥4000 x g for 5 minutes.
-
-
Final Extract: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
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LC System: UHPLC system
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice.
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Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
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Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
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Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
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MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode
-
MRM Transitions: The specific precursor and product ions for methoprene and this compound need to be determined by infusing standard solutions into the mass spectrometer.
Compound Precursor Ion (m/z) Product Ion (m/z) Methoprene To be determined To be determined This compound To be determined To be determined
3. Data Analysis
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Integrate the peak areas for the selected MRM transitions of methoprene and this compound.
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Calculate the peak area ratio (Methoprene peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of methoprene in the samples by interpolation from the calibration curve.
Quantitative Data Summary
The following table illustrates the expected performance of an analytical method for methoprene using this compound as an internal standard in a complex matrix. The data demonstrates how the use of a deuterated internal standard can significantly improve the accuracy and precision of the results by compensating for matrix effects.
Table 1: Comparison of Methoprene Recovery and Precision in a Spiked Matrix with and without Internal Standard Correction
| Matrix | Spiked Concentration (ng/g) | Without Internal Standard Correction | With this compound Internal Standard Correction |
| Recovery (%) | RSD (%) | ||
| Fruit | 10 | 65 | 15 |
| Vegetable | 10 | 130 | 18 |
| Soil | 10 | 55 | 20 |
This is representative data. Actual results may vary depending on the matrix and experimental conditions.
Visualizations
Caption: Experimental workflow for methoprene analysis using this compound.
Caption: Troubleshooting poor reproducibility with this compound.
References
Technical Support Center: Optimizing Chromatographic Separation of Methoprene and Methoprene-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of methoprene and its deuterated internal standard, Methoprene-d7.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chromatographic analysis of methoprene?
A1: Methoprene is a nonpolar compound, which can lead to several analytical challenges.[1][2] Due to its poor ionization efficiency, sensitive analysis by LC-MS/MS can be difficult without derivatization.[1][2] Additionally, methoprene can be susceptible to degradation and adsorption to surfaces, potentially leading to sample loss and variability.[1]
Q2: Why is a deuterated internal standard like this compound used in methoprene analysis?
A2: A deuterated internal standard is used to improve the accuracy and precision of quantification. Ideally, it co-elutes with the analyte (methoprene) and experiences similar matrix effects and ionization suppression or enhancement in the mass spectrometer. This allows for reliable correction of variations during sample preparation and analysis.
Q3: My this compound internal standard is not perfectly co-eluting with methoprene. Is this normal?
A3: Yes, a slight chromatographic shift between a deuterated internal standard and the non-deuterated analyte can occur. This is a known phenomenon in reversed-phase chromatography, where deuterated compounds may elute slightly earlier than their non-deuterated counterparts. The goal is to achieve near co-elution to ensure they are subjected to the same matrix effects.
Q4: Can I use a different internal standard if I have problems with this compound?
A4: While a stable isotope-labeled internal standard like this compound is ideal, other compounds with similar chemical properties and retention behavior can be used. For example, kinoprene has been used as an internal standard for methoprene analysis due to its structural similarity. However, a deuterated standard will almost always provide more accurate results.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My methoprene and/or this compound peaks are tailing. What could be the cause and how can I fix it?
A: Peak tailing is a common issue that can compromise resolution and integration. Here are the potential causes and solutions:
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Secondary Interactions with Stationary Phase: Residual silanols on the silica-based C18 column can interact with the analytes, causing tailing.
-
Solution: Use a highly end-capped column. Adding a small amount of a weak acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase can suppress the ionization of silanol groups and reduce these interactions.
-
-
Column Contamination: Accumulation of matrix components on the column frit or packing material can lead to distorted peak shapes.
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Solution: Use a guard column and ensure adequate sample cleanup. If contamination is suspected, flush the column with a strong solvent.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the analyte's ionization state and lead to secondary interactions.
-
Solution: For methoprene, a neutral or slightly acidic mobile phase is generally recommended. Ensure the mobile phase is well-buffered if necessary.
-
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak tailing or fronting.
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Solution: Reduce the injection volume or dilute the sample.
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Issue 2: Poor Resolution or Co-elution Issues
Q: I am observing a significant separation between methoprene and this compound. How can I improve their co-elution?
A: While a small shift is possible, significant separation can lead to inaccurate quantification due to differential matrix effects.
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Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase significantly impact retention and selectivity.
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Solution: Adjust the acetonitrile or methanol concentration in the mobile phase. A lower percentage of the organic solvent will generally increase retention times and may improve co-elution. Experiment with small, incremental changes.
-
-
Gradient Profile: A steep gradient may not provide sufficient resolution.
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Solution: Optimize the gradient slope. A shallower gradient around the elution time of the analytes can improve their separation and potentially their co-elution.
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Column Temperature: Temperature affects viscosity and analyte interaction with the stationary phase.
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Solution: While less common for this specific issue, adjusting the column temperature can sometimes fine-tune the separation.
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Issue 3: Low Sensitivity in LC-MS/MS Analysis
Q: The signal intensity for methoprene is very low in my LC-MS/MS analysis. How can I improve it?
A: The nonpolar nature of methoprene leads to poor ionization efficiency in electrospray ionization (ESI).
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Derivatization: Introducing a polar, ionizable group to the methoprene molecule can significantly enhance its signal in the mass spectrometer.
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Solution: A common approach is Diels-Alder derivatization with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This has been shown to improve the limit of detection by 100-fold.
-
-
Ion Source Parameters: Suboptimal source conditions can lead to poor ionization.
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Solution: Optimize parameters such as capillary voltage, cone voltage, gas flow rates (nebulizer, desolvation), and source temperature.
-
-
Mobile Phase Additives: The presence of additives can affect ionization.
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Solution: Ensure the mobile phase contains an appropriate additive to promote ionization, such as 0.1% formic acid for positive ion mode.
-
Data Presentation
Table 1: Example HPLC Parameters for Methoprene Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 4.6 x 150 mm, 5 µm | Inertsil ODS-2 |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) | Acetonitrile:Water (9:1) |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV (264 nm) | UV |
| Internal Standard | Dibutyl phthalate | Not Specified |
| Reference | JMPR Evaluation | ResearchGate Publication |
Table 2: Example LC-MS/MS Parameters for Derivatized Methoprene
| Parameter | Condition |
| Column | Hypersil C18-BD, 2.00 x 150 mm, 3 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 80% B, hold for 3 min, ramp to 100% B over 1 min, hold for 10 min |
| Flow Rate | 0.2 mL/min |
| Detection | ESI+ Tandem MS (MRM) |
| Derivatization Reagent | 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) |
| Reference | Aronov et al., 2005 |
Experimental Protocols
Protocol 1: Sample Preparation for Methoprene in Food Matrices (General)
This protocol is a general guideline based on common extraction methods for methoprene from solid food matrices.
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Homogenization: Homogenize a representative portion of the sample.
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Extraction:
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To a known weight of the homogenized sample (e.g., 10 g), add a known amount of this compound internal standard.
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Add 20 mL of acetonitrile and shake vigorously for 1-2 minutes.
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Add salting-out reagents (e.g., 4 g MgSO₄ and 1 g NaCl) and shake for another minute.
-
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Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 4000 rpm) for 5 minutes to separate the layers.
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Cleanup (dSPE):
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Take an aliquot of the upper acetonitrile layer (e.g., 1 mL).
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Transfer it to a dispersive solid-phase extraction (dSPE) tube containing a suitable sorbent (e.g., PSA and C18) to remove interfering matrix components.
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Vortex for 30 seconds and centrifuge.
-
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Final Preparation:
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Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.
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The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Derivatization of Methoprene for Enhanced LC-MS/MS Sensitivity
This protocol is based on the method described by Aronov et al. (2005).
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Sample Extract: Start with a cleaned-up sample extract containing methoprene and this compound, evaporated to dryness and reconstituted in a suitable solvent (e.g., acetonitrile).
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Reagent Preparation: Prepare a fresh solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable solvent like acetonitrile.
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Derivatization Reaction:
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Add an excess of the PTAD solution to the sample extract.
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Allow the reaction to proceed at room temperature for approximately 1 hour. The reaction results in a Diels-Alder cycloaddition product.
-
-
Analysis: The derivatized sample is then ready for injection into the LC-MS/MS system.
Visualizations
Caption: Workflow for methoprene analysis from sample preparation to data analysis.
Caption: Decision tree for troubleshooting peak tailing in methoprene chromatography.
References
Technical Support Center: Troubleshooting Methoprene-d7 Solid-Phase Extraction
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the solid-phase extraction (SPE) of Methoprene-d7. The following troubleshooting guides and frequently asked questions (FAQs) address common problems to help ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or Inconsistent Recovery of this compound
Q1: My recovery of this compound is low. What are the potential causes?
Low recovery is a common issue in solid-phase extraction.[1] The first step is to systematically evaluate each stage of your SPE protocol to identify where the loss is occurring.[1][2] This can be done by collecting and analyzing fractions from each step (sample load, wash, and elution).[1][2]
Potential causes for low recovery include:
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Analyte Breakthrough during Sample Loading: The solvent in which your sample is dissolved may be too strong, causing the this compound to pass through the sorbent without being retained. This can also occur if the flow rate is too high, not allowing enough time for the analyte to interact with the sorbent.
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Analyte Elution during Washing: The wash solvent may be too aggressive, prematurely eluting the this compound along with the interferences.
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Incomplete Elution: The elution solvent may not be strong enough to desorb the this compound from the sorbent. It's also possible that an insufficient volume of elution solvent is being used.
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Improper Sorbent Selection: The chosen sorbent may not have the appropriate chemistry to effectively retain this compound. Given Methoprene's non-polar nature (logP ~5.06), a reversed-phase sorbent (like C18 or a polymeric equivalent) is generally a suitable choice.
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Sorbent Bed Drying Out: If the sorbent bed dries out before sample loading, it can lead to inconsistent and poor recovery.
Q2: I'm observing high variability in my this compound recovery between samples. What could be the reason?
Poor reproducibility can stem from several factors. Inconsistent sample pre-treatment is a common culprit; ensure that your samples are prepared uniformly. Other potential causes include:
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Inconsistent Flow Rates: Variations in flow rates during sample loading, washing, or elution can lead to variable retention and elution, impacting reproducibility.
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Cartridge/Well Variability: Differences in packing between SPE cartridges or wells can cause inconsistencies.
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Sample Matrix Effects: The complexity of the sample matrix can influence the extraction efficiency. For deuterated standards like this compound, this can manifest as differential matrix effects where the analyte and the standard experience different levels of ion suppression or enhancement.
Q3: Could the issue be related to the deuterated nature of this compound?
Yes, using a deuterated internal standard can introduce specific challenges.
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Isotopic Exchange: Deuterium atoms can sometimes be replaced by protons from the surrounding solvent or sample matrix, a phenomenon known as back-exchange. This is more likely to occur if the deuterium labels are on heteroatoms or carbons adjacent to carbonyl groups. Loss of the deuterium label can compromise the accuracy of your results.
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Chromatographic Shift: Deuterated compounds often have slightly different retention times in reversed-phase chromatography compared to their non-deuterated counterparts. This can lead to differential exposure to matrix components, affecting analytical accuracy.
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Purity of the Standard: The presence of unlabeled Methoprene in your this compound standard can lead to a "false positive" signal. It is crucial to use a standard with high isotopic enrichment (≥98%) and chemical purity (>99%).
Data Summary Table
The following table summarizes hypothetical data from an experiment to diagnose poor recovery of this compound, illustrating where the analyte might be lost.
| SPE Step | This compound Expected (%) | This compound Observed in Fraction (%) | Implication of High Observation |
| Sample Loading Effluent | 0% | 35% | Sample solvent is too strong; flow rate is too high. |
| Wash Effluent | <1% | 40% | Wash solvent is too strong, prematurely eluting the analyte. |
| Elution Fraction | >95% | 20% | Elution solvent is too weak; insufficient elution volume. |
| Post-Elution Cartridge | 0% | 5% | Strong secondary interactions with the sorbent. |
Experimental Protocols
Protocol 1: Systematic Evaluation of this compound Loss During SPE
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Prepare Standards: Prepare a known concentration of this compound in the final extract solvent for use as a reference.
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Process Sample: Spike a blank matrix with a known amount of this compound and process it through the entire SPE procedure.
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Collect Fractions:
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Collect the effluent from the sample loading step.
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Collect the effluent from the wash step(s).
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Collect the final elution fraction.
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Analyze Fractions: Analyze the concentration of this compound in each collected fraction using your analytical method (e.g., LC-MS/MS).
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Calculate Recovery: Determine the percentage of this compound in each fraction to pinpoint the step where the loss is occurring.
Visual Troubleshooting Guide
The following diagram provides a logical workflow for troubleshooting poor recovery of this compound during solid-phase extraction.
Caption: Troubleshooting workflow for poor SPE recovery.
References
Technical Support Center: Minimizing Ion Suppression of Methoprene-d7 in ESI-MS
Welcome to the technical support center for the analysis of Methoprene-d7 by Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression, ensuring accurate and reliable quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[1][2] Methoprene is a nonpolar molecule, which can have low ionization efficiency in ESI to begin with, making it potentially more susceptible to suppression effects.
Q2: I am using this compound as an internal standard. Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard like this compound should co-elute with the unlabeled analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification. However, differential ion suppression can occur if there is a slight chromatographic separation between Methoprene and this compound, causing them to encounter different matrix components as they elute. This separation can be caused by the "deuterium isotope effect," which can slightly alter the physicochemical properties of the molecule.
Q3: What are the common sources of ion suppression in my this compound analysis?
A3: Ion suppression can originate from various sources, including:
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Endogenous matrix components: Biological samples contain numerous compounds like salts, lipids, and proteins that can interfere with ionization.
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Exogenous substances: Contaminants from sample collection tubes (e.g., plasticizers), and mobile phase additives can all contribute to ion suppression.
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Mobile phase additives: Non-volatile buffers (e.g., phosphate buffers) and strong ion-pairing agents like trifluoroacetic acid (TFA) are known to cause significant ion suppression.
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High analyte concentration: At high concentrations, the analyte itself can saturate the ESI process, leading to a non-linear response and suppression.
Q4: Can I switch the ionization source to minimize suppression?
A4: Yes, if your instrument allows, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) can be a viable strategy. APCI is generally less susceptible to ion suppression than ESI because ionization occurs in the gas phase, which is less affected by matrix components.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving ion suppression issues with your this compound signal.
Problem 1: Low or Inconsistent this compound Signal Intensity
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low this compound signal.
Solutions:
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Assess the Matrix Effect: Perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram. This will help you determine if co-eluting matrix components are the root cause.
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Enhance Sample Preparation: A robust sample cleanup is the most effective way to remove interfering matrix components.
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Solid-Phase Extraction (SPE): This is a highly effective technique for selectively isolating this compound from complex matrices.
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Liquid-Liquid Extraction (LLE): LLE can be optimized to partition this compound away from interfering substances.
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Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids and other small molecules that can cause significant ion suppression.
-
-
Optimize Chromatography:
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Gradient Modification: Adjust the mobile phase gradient to separate this compound from the ion suppression zones identified in the post-column infusion experiment.
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Column Chemistry: Consider using a different column chemistry (e.g., biphenyl or pentafluorophenyl) that may offer different selectivity for matrix components.
-
-
Optimize MS Source Parameters: Fine-tuning ESI source parameters can sometimes mitigate ion suppression. Experiment with parameters such as capillary voltage, gas temperatures, and gas flow rates.
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Consider Derivatization: For challenging cases with persistent low signal, derivatization can significantly improve the ionization efficiency of Methoprene. A study has shown that using a Cookson-type reagent, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), can improve the limit of detection by 100-fold.
Problem 2: Poor Reproducibility and Inaccurate Quantification
Possible Cause: Differential ion suppression between Methoprene and this compound.
Troubleshooting Workflow:
Caption: A decision tree for addressing poor reproducibility in quantification.
Solutions:
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Verify Co-elution: Overlay the chromatograms of Methoprene and this compound to confirm they are co-eluting perfectly. Even a slight separation can lead to inaccurate results if it occurs in a region of ion suppression.
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Optimize Chromatography for Co-elution: If separation is observed, adjust the chromatographic method. This may involve:
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Slowing down the gradient.
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Changing the mobile phase composition.
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Trying a different analytical column.
-
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Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the calibrants and the samples experience similar matrix effects, improving accuracy.
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Method of Standard Addition: For very complex or variable matrices, the method of standard addition can be used to correct for matrix effects in individual samples.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Typical Phospholipid Removal Efficiency | Relative Cost | Throughput | Suitability for Methoprene |
| Protein Precipitation (PPT) | Low | Low | High | May be insufficient for complex matrices. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate | Good, but requires optimization of solvents. |
| Solid-Phase Extraction (SPE) | High | High | Moderate to High | Excellent for providing clean extracts. |
Table 2: Influence of Mobile Phase Additives on this compound Signal
| Mobile Phase Additive | Typical Concentration | Effect on ESI Signal | Recommendation |
| Formic Acid | 0.1 - 0.2% | Generally enhances positive ionization. | Recommended for positive mode ESI. |
| Ammonium Formate/Acetate | 5 - 10 mM | Can improve peak shape and ionization. | Good alternative to acids. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong ion pairing agent, often causes significant signal suppression. | Avoid if possible. |
| Non-volatile Buffers (e.g., Phosphate) | >1 mM | Severe ion suppression and source contamination. | Not recommended for ESI-MS. |
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
Objective: To identify regions in the chromatographic run where the this compound signal is suppressed by co-eluting matrix components.
Materials:
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LC-MS system
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Syringe pump
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Tee-piece for mixing
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This compound standard solution (e.g., 100 ng/mL in mobile phase)
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Blank matrix extract (prepared using your current sample preparation method)
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Mobile phase
Methodology:
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Set up the LC system with your analytical column and mobile phase gradient.
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Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent flow post-column using a syringe pump and a tee-piece.
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While the standard is being infused, inject a blank matrix extract onto the column.
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Acquire data in MRM mode for the this compound transition.
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Analysis: A stable, flat baseline should be observed. Any dips or decreases in the baseline signal indicate regions of ion suppression caused by eluting matrix components.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
Objective: To remove proteins, phospholipids, and other interfering components from a plasma sample prior to LC-MS analysis.
Materials:
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Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)
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Plasma sample
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Internal standard spiking solution (this compound)
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4% Phosphoric acid in water
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Methanol
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Acetonitrile
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Elution solvent (e.g., 90:10 Acetonitrile:Methanol)
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SPE vacuum manifold
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Evaporation system (e.g., nitrogen evaporator)
Methodology:
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Sample Pre-treatment: To 100 µL of plasma, add the this compound internal standard. Add 200 µL of 4% phosphoric acid in water and vortex.
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Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences.
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Elution: Elute the this compound and analyte with 1 mL of the elution solvent.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase for injection.
References
Technical Support Center: Isotopic Interference in Methoprene-d7 Analysis
Welcome to the technical support center for troubleshooting isotopic interference in the analysis of Methoprene-d7. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on identifying and mitigating common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference occurs when the isotopic signature of the analyte (native Methoprene) overlaps with the signal of its deuterated internal standard (this compound). This can lead to inaccuracies in quantification. The primary cause is the contribution of naturally occurring heavy isotopes (primarily ¹³C) in the native Methoprene molecule to the mass channel of this compound.
Q2: What are the common mass transitions for Methoprene and this compound?
A2: Based on available literature, a common precursor ion for non-derivatized Methoprene in positive electrospray ionization (ESI) mode is m/z 311, which corresponds to the [M+H]⁺ adduct. A known product ion from the fragmentation of this precursor is m/z 191.
For this compound, the deuterons are typically located on the isopropyl group. The expected precursor ion ([M+H]⁺) for this compound would therefore be m/z 318. The fragmentation is expected to be similar to the native compound, leading to a potential product ion of m/z 191, or a deuterated fragment. However, without a specific certificate of analysis, it is recommended to determine the optimal transitions empirically.
Q3: How can the M+7 isotope of native Methoprene interfere with the this compound signal?
A3: The molecular formula of Methoprene is C₁₉H₃₄O₃. Due to the natural abundance of ¹³C (~1.1%), a small percentage of Methoprene molecules will contain one or more ¹³C atoms. The signal from native Methoprene molecules containing seven heavy isotopes (a combination of ¹³C and other naturally occurring heavy isotopes) can appear at the same m/z as the monoisotopic peak of this compound, leading to a falsely elevated internal standard signal and consequently, an underestimation of the native analyte concentration.
Q4: What are the best practices for setting up an LC-MS/MS method to minimize isotopic interference for this compound?
A4: To minimize isotopic interference, consider the following:
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Chromatographic Separation: Ensure baseline separation between Methoprene and any matrix components that might have similar mass-to-charge ratios. While Methoprene and this compound are expected to co-elute, slight differences in retention time can occur due to the deuterium isotope effect.[1]
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Mass Resolution: Utilize a mass spectrometer with sufficient resolution to distinguish between the isotopic peaks of the analyte and the internal standard.
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Selection of Mass Transitions: If possible, select a fragmentation pathway for this compound that results in a product ion containing the deuterium labels. This would shift the product ion mass and reduce the likelihood of interference from the native compound.
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Concentration of Internal Standard: Use an appropriate concentration of this compound. A concentration that is too high can lead to "crosstalk" where the M+7 peak of the internal standard contributes to the analyte's signal. Conversely, a very low concentration might be overwhelmed by the M+7 peak of a high-concentration analyte.
Troubleshooting Guides
Problem: Inaccurate or Inconsistent Quantitative Results
| Potential Cause | Recommended Solution |
| Isotopic contribution from native Methoprene to this compound signal. | 1. Assess Isotopic Purity: Analyze a high-concentration solution of native Methoprene and check for any signal in the this compound mass transition. 2. Correction Factor: If significant contribution is observed, a mathematical correction can be applied to the internal standard response. |
| Lack of co-elution between Methoprene and this compound. | Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. Adjust chromatographic conditions if necessary.[2] |
| Differential matrix effects affecting the analyte and internal standard differently. | Perform a matrix effect evaluation experiment (see Experimental Protocols) to determine if the matrix is causing ion suppression or enhancement that is not being adequately compensated for by the internal standard.[3] |
| Isotopic exchange of deuterium atoms on the internal standard. | While less likely for deuterium on a stable isopropyl group, it's a possibility. An incubation study in a blank matrix can help identify if H/D back-exchange is occurring.[2] |
Experimental Protocols
Protocol 1: Isotopic Purity Assessment of this compound
Objective: To determine the contribution of the native Methoprene's isotopic signal to the this compound mass channel.
Methodology:
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Prepare a series of high-concentration standard solutions of native Methoprene in a clean solvent (e.g., methanol or acetonitrile).
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Prepare a standard solution of this compound at the working concentration.
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Analyze the native Methoprene solutions using the LC-MS/MS method, monitoring the mass transitions for both Methoprene and this compound.
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Analyze the this compound solution.
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Data Analysis:
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In the chromatograms of the native Methoprene standards, measure the peak area in the this compound MRM transition.
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Calculate the percentage contribution of the native signal to the deuterated signal at a given concentration.
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This information can be used to set a limit of quantification or to apply a correction factor.
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Protocol 2: Matrix Effect Evaluation for Methoprene Analysis
Objective: To assess the impact of the sample matrix on the ionization of Methoprene and the compensatory effect of this compound.
Methodology: Prepare three sets of samples:
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Set A (Neat Solution): Prepare standards of Methoprene and a fixed concentration of this compound in a clean solvent.
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Set B (Post-Extraction Spike): Extract a blank matrix sample using the established sample preparation method. Spike the extracted matrix with the same standards as in Set A.
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Set C (Pre-Extraction Spike): Spike the blank matrix with the standards before the extraction process.
Data Analysis:
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Compare the peak area ratios (Analyte/Internal Standard) between Set A and Set B to evaluate the matrix effect. A significant difference indicates ion suppression or enhancement.
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Compare the recovery between Set B and Set C to evaluate the extraction efficiency.
| Comparison | Interpretation |
| Peak Area (Set B) < Peak Area (Set A) | Ion Suppression |
| Peak Area (Set B) > Peak Area (Set A) | Ion Enhancement |
| Peak Area (Set B) ≈ Peak Area (Set A) | Minimal Matrix Effect |
Visualizations
Caption: Experimental workflows for assessing isotopic purity and matrix effects.
Caption: A logical troubleshooting workflow for inaccurate quantitative results.
References
Improving the limit of detection for methoprene with a deuterated standard
Welcome to the technical support center for the analysis of methoprene. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of a deuterated internal standard to improve the limit of detection for methoprene in complex matrices.
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard for methoprene analysis?
Using a deuterated internal standard, such as methoprene-d4, is highly recommended for quantitative analysis by LC-MS/MS. Stable isotope-labeled internal standards are considered the gold standard for quantification because they have nearly identical chemical and physical properties to the target analyte.[1] This means they co-elute chromatographically and experience similar ionization suppression or enhancement effects in the mass spectrometer, leading to more accurate and precise quantification, especially in complex matrices.[1][2]
Q2: How does a deuterated standard improve the limit of detection (LOD)?
While a deuterated standard doesn't directly lower the instrument's detection limit, it significantly improves the reliability of measurements at low concentrations. By effectively correcting for sample preparation losses and matrix effects, the signal-to-noise ratio for the analyte is more accurately determined, which can lead to a lower and more robust limit of quantification (LOQ).[2]
Q3: Can I use a structural analog, like kinoprene, as an internal standard instead?
Yes, structural analogs like kinoprene have been used for methoprene analysis.[3] However, they may not perfectly mimic the behavior of methoprene during extraction, chromatography, and ionization. Even small differences in retention time can lead to differential matrix effects, potentially compromising the accuracy of the results. Deuterated standards are generally superior for correcting these effects.
Q4: Are there any disadvantages to using a deuterated standard?
Potential challenges with deuterated standards include the cost and commercial availability of the standard, and the potential for chromatographic separation from the native analyte if a highly efficient chromatographic system is used. Additionally, the stability of the deuterium labels should be considered, as H/D exchange can occur under certain conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of methoprene using a deuterated internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape or splitting for both methoprene and the deuterated standard. | - Column degradation: The analytical column may be nearing the end of its lifespan. - Mobile phase issues: Incorrect pH, improper mixing, or degradation of mobile phase components. - Injection solvent mismatch: The sample solvent may be too strong compared to the initial mobile phase. | - Replace the analytical column. - Prepare fresh mobile phase and ensure proper mixing. - Adjust the sample solvent to be similar in composition to the initial mobile phase. |
| Chromatographic separation of methoprene and the deuterated standard. | - Isotope effect: This can occur with highly efficient UPLC/UHPLC systems, where the heavier deuterated analog may elute slightly earlier or later than the native compound. | - Slightly modify the gradient to reduce resolution while still separating from interferences. - Ensure that the integration windows for both the analyte and the internal standard are appropriate to capture their respective peaks. |
| High variability in the analyte/internal standard area ratio. | - Inconsistent addition of the internal standard: The internal standard may not be added precisely to all samples and standards. - Sample matrix effects: Significant and variable matrix suppression or enhancement between samples. - Instability of the analyte or internal standard: Degradation of either compound during sample preparation or storage. | - Use a calibrated pipette and add the internal standard to all samples, standards, and quality controls at the beginning of the extraction process. - Optimize sample cleanup to remove interfering matrix components. - Investigate the stability of methoprene and the deuterated standard in the sample matrix and under the storage conditions used. |
| Internal standard signal is too low or absent. | - Incorrect spiking concentration: The concentration of the internal standard may be too low. - Degradation of the internal standard: The deuterated standard may have degraded. - Mass spectrometer settings: The MRM transition for the internal standard may not be optimized. | - Verify the concentration of the internal standard spiking solution. - Check the stability and storage conditions of the deuterated standard. - Infuse the internal standard directly into the mass spectrometer to optimize the precursor and product ions and collision energy. |
| Interference with the deuterated standard's MRM transition. | - Matrix components: A compound in the sample matrix may have the same MRM transition as the deuterated standard. | - If possible, select a different, more specific MRM transition for the deuterated standard. - Improve the chromatographic separation to resolve the interference from the internal standard. - Enhance the sample cleanup procedure to remove the interfering compound. |
Data Presentation
The use of a deuterated internal standard generally leads to improved data quality. The following table illustrates the expected improvements in key analytical parameters.
| Parameter | Without Deuterated Standard (e.g., external calibration or structural analog) | With Deuterated Standard | Rationale for Improvement |
| Limit of Detection (LOD) | Method dependent, may be higher due to noise and variability. | Potentially lower and more consistent. | Improved signal-to-noise at low concentrations due to better correction for matrix effects and recovery. |
| Limit of Quantification (LOQ) | Higher, with greater uncertainty. | Lower and more reliable. | More accurate and precise measurements at the lower end of the calibration curve. |
| Precision (%RSD) | Typically higher, can be >15-20% in complex matrices. | Significantly lower, often <15%. | Compensates for variations in sample preparation, injection volume, and instrument response. |
| Accuracy (%Recovery) | Can be highly variable (e.g., 50-150%) depending on the matrix. | Closer to 100% (e.g., 85-115%). | Corrects for losses during sample extraction and processing, and mitigates matrix effects. |
Note: The values presented are typical and may vary depending on the specific matrix, instrumentation, and method validation.
Experimental Protocols
Sample Preparation (Solid Phase Extraction - SPE)
This protocol is a general guideline for the extraction of methoprene from water samples. Optimization will be required for different sample matrices.
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Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.
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Internal Standard Spiking: To a 100 mL water sample, add a known amount of deuterated methoprene (e.g., methoprene-d4) solution in methanol to achieve a final concentration of 50 ng/L.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
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Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
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Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.
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Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.
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Elution: Elute the analytes from the cartridge with 5 mL of ethyl acetate.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This is a representative method and should be optimized for your specific instrumentation.
-
LC System: UHPLC/HPLC system
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Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient:
-
0-1 min: 20% B
-
1-8 min: Linear gradient to 95% B
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8-10 min: Hold at 95% B
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10.1-12 min: Return to 20% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
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MS System: Triple quadrupole mass spectrometer
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Ionization Mode: Electrospray Ionization (ESI), Positive
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MRM Transitions (Hypothetical):
-
Methoprene: Precursor ion > Product ion (to be optimized)
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Methoprene-d4: Precursor ion > Product ion (to be optimized, typically precursor is M+4)
-
Mandatory Visualizations
Caption: Experimental workflow for methoprene analysis using a deuterated internal standard.
References
Stability of Methoprene-d7 in various sample matrices and storage conditions
This technical support center provides guidance on the stability of Methoprene-d7 in various sample matrices and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analyses?
This compound is a deuterium-labeled version of Methoprene, an insect growth regulator.[1][2] In analytical chemistry, particularly in mass spectrometry-based methods, it serves as an excellent internal standard.[3] This is because its chemical and physical properties are nearly identical to Methoprene, but its increased mass allows it to be distinguished from the unlabeled analyte, helping to correct for variations in sample extraction and instrument response.[4]
Q2: How stable is this compound in solution?
While specific stability studies on this compound are not extensively published, the stability of its non-labeled counterpart, Methoprene, provides a strong indication. Methoprene is extremely stable in sterile aqueous solutions over a wide pH range when stored in the dark.[5] However, it is susceptible to degradation by common bacteria and is rapidly broken down by sunlight and UV light. Therefore, it is crucial to store this compound solutions in the dark and under sterile conditions if possible.
Q3: What are the recommended storage conditions for stock solutions of this compound?
Based on supplier recommendations for deuterated standards and the properties of Methoprene, stock solutions of this compound should be stored at +4°C for short-term use and protected from light. For long-term storage, freezing at -20°C is recommended to minimize degradation.
Q4: Can I expect this compound to be stable in biological matrices like plasma and urine?
The stability of this compound in biological matrices will be influenced by enzymatic activity and storage conditions. Methoprene itself contains an ester functional group which can be susceptible to hydrolysis by plasma esterases.
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Plasma: To minimize enzymatic degradation in plasma, samples should be kept on ice after collection and frozen at -20°C or preferably -80°C as soon as possible. Some studies suggest that for certain analytes, degradation can occur even at -20°C over extended periods. The addition of protease inhibitors may also be considered to enhance stability.
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Urine: The stability of metabolites in urine is dependent on storage temperature and time. For general metabolite stability, storing urine samples at 4°C is effective for up to 48 hours, and at 22°C for up to 24 hours without significant degradation of many compounds. However, to ensure the integrity of this compound, especially for long-term storage, freezing at -20°C or -80°C is the best practice. Avoiding multiple freeze-thaw cycles is also critical to prevent degradation.
Q5: What about the stability of this compound in environmental samples like soil and water?
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Soil: Methoprene has a half-life of about 10 days in aerobic sandy loam soil. Its degradation is primarily due to microbial activity, as it is much slower in autoclaved (sterile) soil. Therefore, the stability of this compound in soil will depend on the microbial content and temperature. Freezing is the recommended storage method to halt microbial degradation.
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Water: In sterile water, Methoprene is very stable. However, in non-sterile environmental water, it is readily biodegraded. Samples should be collected in amber containers to protect from light and stored at 4°C in the short term, or frozen for longer-term storage. Acidification of water samples can sometimes help to preserve analytes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no this compound signal in my analysis. | Degradation of the internal standard due to improper storage (light exposure, elevated temperature, microbial contamination). | Prepare fresh working solutions from your stock. Ensure all solutions and samples are stored protected from light and at the recommended low temperatures. Review sample collection and handling procedures to minimize degradation prior to analysis. |
| Inaccurate pipetting of the internal standard. | Calibrate your pipettes. Use a consistent and validated method for adding the internal standard to all samples, calibrators, and quality controls. | |
| High variability in this compound response across samples. | Inconsistent addition of the internal standard. | Ensure the internal standard is added to each sample at the same step of the procedure, preferably early in the sample preparation process to account for extraction losses. |
| Matrix effects suppressing or enhancing the signal in some samples. | Evaluate matrix effects by comparing the internal standard response in neat solution versus in extracted blank matrix. If significant matrix effects are observed, further sample cleanup or a change in chromatographic conditions may be necessary. | |
| Peak splitting or broadening for this compound. | Poor chromatographic conditions. | Optimize the mobile phase composition, gradient, and column temperature. Ensure the injection solvent is compatible with the mobile phase. |
| Degradation of the analyte on the analytical column. | Use a guard column and ensure the column is not contaminated. Evaluate the pH of the mobile phase. | |
| Interference peak at the same retention time as this compound. | Contamination of the analytical system or a co-eluting compound from the sample matrix. | Run a blank solvent injection and a blank matrix sample to identify the source of the interference. Improve sample cleanup procedures or adjust chromatographic parameters to separate the interfering peak. |
| Isotopic contribution from a very high concentration of unlabeled Methoprene. | While less common with a d7-labeled standard, this can occur. Ensure the concentration of the internal standard is appropriate for the expected range of the analyte concentration. |
Stability Data Summary
The following tables summarize the stability of Methoprene (as a proxy for this compound) in various matrices based on available literature.
Table 1: Stability of Methoprene in Aqueous Solutions
| Matrix | pH | Temperature | Conditions | Stability/Half-life | Reference |
| Sterile Buffered Water | 5, 7, 9 | 20°C | Dark | Stable for at least 21 days | |
| Non-sterile Buffered Water | 5 | 20°C | Dark | 59% degradation between day 21 and 30 | |
| Environmental Water | N/A | N/A | Sunlight/UV light | Rapidly degraded |
Table 2: Stability of Methoprene in Environmental Matrices
| Matrix | Temperature | Conditions | Half-life | Reference |
| Aerobic Sandy Loam Soil | N/A | Surface treatment | ~10 days | |
| Autoclaved Soil | N/A | N/A | Much slower degradation than aerobic soil |
Table 3: General Recommendations for Sample Storage
| Sample Matrix | Short-Term Storage | Long-Term Storage | Key Considerations |
| Plasma | 2-8°C (up to 24h) | ≤ -20°C, preferably -80°C | Minimize freeze-thaw cycles. Consider protease inhibitors for extended stability. |
| Urine | 2-8°C (up to 48h) | ≤ -20°C | Avoid prolonged exposure to room temperature. Protect from light. |
| Water | 2-8°C (up to 7 days) | ≤ -20°C | Use amber glass containers. Consider acidification. |
| Soil | ≤ -20°C | ≤ -20°C | Freezing is necessary to stop microbial activity. |
Experimental Protocols
Protocol 1: Sample Extraction from Water for LC-MS/MS Analysis
This protocol is adapted from methods for analyzing Methoprene in water samples.
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Spiking: To 10 mL of the water sample, add the this compound internal standard.
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Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the spiked water sample onto the cartridge.
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Wash the cartridge to remove interferences (e.g., with a water/methanol mixture).
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Elute the analyte and internal standard with an organic solvent such as ethyl acetate or acetonitrile.
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.
Protocol 2: QuEChERS-based Extraction from Food/Solid Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide analysis in complex matrices.
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Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).
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Extraction and Salting Out:
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Place the homogenized sample into a 50 mL centrifuge tube.
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Add the this compound internal standard.
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Add 10 mL of acetonitrile and shake vigorously.
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Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation. Shake well.
-
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Centrifugation: Centrifuge the sample to separate the acetonitrile layer.
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Dispersive SPE (dSPE) Cleanup:
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Take an aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interferences.
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Vortex and then centrifuge the dSPE tube.
-
-
Analysis: The final supernatant can be directly injected for LC-MS/MS or GC-MS analysis.
Visual Guides
Caption: General workflow for the analysis of this compound in various sample matrices.
Caption: Troubleshooting decision tree for issues with the this compound internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. lcms.cz [lcms.cz]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 677. Methoprene (Pesticide residues in food: 1984 evaluations) [inchem.org]
Technical Support Center: Methoprene-d7 Calibration, Troubleshooting, and Analysis
Welcome to the technical support center for the analytical use of Methoprene-d7. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for robust and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A: this compound is a deuterated form of Methoprene, an insect growth regulator. In analytical chemistry, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), it serves as an ideal internal standard. Because its chemical and physical properties are nearly identical to the non-deuterated ("native") Methoprene, it behaves similarly during sample preparation and analysis. This allows it to compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification of Methoprene.[1][2]
Q2: I am observing a shift in retention time between Methoprene and this compound in my LC-MS/MS analysis. Is this normal and how can I address it?
A: Yes, a slight retention time shift between a deuterated internal standard and its native analog is a known phenomenon in reversed-phase chromatography.[3] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While a small, consistent shift is often acceptable, a significant or variable shift can be problematic as it may lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[3]
To address this, you can:
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to assess the degree of separation.
-
Adjust Chromatography: Consider using a lower-resolution analytical column to ensure both compounds elute within a single peak.[3]
-
Modify Mobile Phase: Adjusting the mobile phase composition or gradient may help to minimize the separation.
Q3: My calibration curve for Methoprene is non-linear. What are the potential causes and solutions?
A: Non-linearity in calibration curves is a common issue in analytical methods. Potential causes include:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement, which may not be uniform across the concentration range.
-
Inaccurate Standard Preparation: Errors in the serial dilution of your calibration standards can lead to a non-linear response.
-
Analyte Degradation: Methoprene can be susceptible to degradation under certain conditions, which could affect the linearity of the response.
Solutions include:
-
Extend the Calibration Range: Prepare standards at lower concentrations to find the linear range of your assay.
-
Dilute Samples: If samples have high concentrations of Methoprene, dilute them to fall within the linear range of the calibration curve.
-
Improve Sample Cleanup: More effective sample preparation can reduce matrix effects.
-
Use a Weighted Regression: If non-linearity is reproducible, a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit can be used. However, a linear model is generally preferred.
Q4: How can I evaluate and mitigate matrix effects in my Methoprene analysis?
A: Matrix effects, the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS and GC-MS/MS analysis.
Evaluation: A common method to assess matrix effects is the post-extraction spike experiment. This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a pure solvent.
Mitigation Strategies:
-
Effective Sample Preparation: Use of techniques like solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can help remove interfering matrix components.
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on ionization.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.
-
Use of an Isotope-Labeled Internal Standard: A co-eluting, stable isotope-labeled internal standard like this compound is one of the most effective ways to compensate for matrix effects, as it is affected in the same way as the native analyte.
Troubleshooting Guides
Issue 1: Poor Reproducibility and Inaccurate Quantification
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review and standardize the entire sample preparation workflow, from extraction to final dilution. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. |
| Variable Matrix Effects | If analyzing different sample matrices, evaluate matrix effects for each type. Consider using matrix-matched internal standards for each matrix if effects are significantly different. |
| Internal Standard Issues | Verify the concentration and stability of the this compound stock and working solutions. Ensure the internal standard is added consistently to all samples and standards. |
| Instrument Instability | Check for fluctuations in instrument performance by monitoring system suitability parameters, such as peak area and retention time of the internal standard in quality control samples. |
Issue 2: No or Low Signal for this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect MS/MS Transition | Verify the precursor and product ions and collision energy for this compound are correctly entered in the instrument method. |
| Degradation of Internal Standard | Prepare a fresh working solution of this compound. Methoprene can be susceptible to degradation, so proper storage and handling are crucial. |
| Ion Source Contamination | A dirty ion source can lead to a general loss of sensitivity. Perform routine cleaning and maintenance of the ion source. |
| Sample Preparation Error | Double-check that the internal standard was added to the sample. Analyze a freshly prepared standard solution to confirm instrument functionality. |
Data Presentation
Table 1: Illustrative Calibration Curve Parameters for Methoprene
| Parameter | Value |
| Linear Range | 0.1 - 100 ng/mL |
| Regression Model | Linear (1/x weighting) |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Note: These values are for illustrative purposes and will be dependent on the specific analytical method, instrument, and matrix.
Table 2: Example of Matrix Effect Evaluation in Different Food Matrices
| Matrix | Matrix Effect (%) | Classification |
| Spinach | -45 | Medium Suppression |
| Orange | -15 | No Significant Effect |
| Brown Rice | -60 | Strong Suppression |
Note: Matrix Effect (%) = (Peak area in matrix / Peak area in solvent - 1) x 100. Values are illustrative.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
-
Prepare Blank Matrix Extracts: Extract a blank sample of each matrix type (e.g., spinach, orange) using the established sample preparation method, but without the addition of the internal standard or analyte.
-
Prepare Standard Solutions: Prepare a standard solution of Methoprene and a separate standard solution of this compound in a pure solvent (e.g., acetonitrile).
-
Post-Extraction Spike:
-
Set A (Solvent): Add a known amount of Methoprene and this compound to a vial and bring to the final volume with pure solvent.
-
Set B (Matrix): Add the same amount of Methoprene and this compound to a vial containing the dried or concentrated blank matrix extract and reconstitute to the final volume.
-
-
Analysis: Analyze both sets of samples using the LC-MS/MS or GC-MS/MS method.
-
Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100
Protocol 2: Stability Testing of this compound in Solution
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Storage Conditions: Aliquot the stock solution into several vials and store them under different conditions:
-
Room Temperature (on benchtop)
-
Refrigerated (2-8 °C)
-
Frozen (-20 °C)
-
-
Time Points: Analyze the solutions at regular intervals (e.g., 0, 7, 14, 30, and 60 days).
-
Analysis: At each time point, dilute an aliquot of the stored solution to a working concentration and analyze it using the analytical method. Compare the peak area response to a freshly prepared standard of the same concentration.
-
Evaluation: A significant decrease in the peak area over time indicates degradation of the this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for a non-linear calibration curve.
Caption: Experimental workflow for the evaluation of matrix effects.
References
Enhancing ionization efficiency for methoprene analysis through derivatization
Welcome to the technical support center for the analysis of methoprene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the ionization efficiency of methoprene through derivatization for mass spectrometry-based analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization recommended for the analysis of methoprene by LC-MS?
A1: Methoprene is a nonpolar molecule, which leads to poor ionization efficiency in common electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources used in liquid chromatography-mass spectrometry (LC-MS).[1] This results in low sensitivity and high limits of detection (LOD). Derivatization is a chemical modification technique used to introduce a more readily ionizable functional group onto the methoprene molecule, thereby significantly enhancing its signal in the mass spectrometer.
Q2: What is the most common derivatization strategy for methoprene?
A2: The most widely reported and effective derivatization strategy for methoprene involves a Diels-Alder cycloaddition reaction.[1] Methoprene contains a conjugated diene structure that can react with a suitable dienophile. The most common derivatizing reagent for this purpose is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a Cookson-type reagent.[1][2] The resulting derivative contains a proton-accepting amide group, which facilitates positive-mode electrospray ionization.[1]
Q3: How much improvement in sensitivity can be expected after derivatization with PTAD?
A3: Derivatization of methoprene with PTAD has been shown to improve the limit of detection by as much as 100-fold in LC-ESI-MS/MS analysis. Some studies have reported a sensitivity increase of up to three orders of magnitude. This significant enhancement allows for the trace-level analysis of methoprene in various matrices, such as environmental water samples.
Q4: Are there any alternatives to PTAD for derivatizing methoprene?
A4: While PTAD is the most commonly cited reagent for methoprene, other Cookson-type reagents designed for derivatizing diene-containing compounds could potentially be used. These reagents often have different 4-substituents on the triazoline-3,5-dione ring to enhance detection by different methods (e.g., fluorescence) or to improve ionization efficiency further. For example, reagents with a permanently charged moiety have been developed to improve MS detection. However, specific applications of these alternative reagents for methoprene are not as well-documented as for PTAD.
Q5: Can I analyze methoprene by LC-MS without derivatization?
A5: Yes, it is possible to analyze methoprene by LC-MS without derivatization. However, as mentioned, the sensitivity will be significantly lower due to its poor ionization efficiency. For applications where trace-level detection is not required, direct analysis may be sufficient. Optimization of MS source parameters and chromatographic conditions is crucial to maximize the signal for underivatized methoprene.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the derivatization and analysis of methoprene.
Problem 1: Low or No Derivatization Product Detected
| Possible Cause | Suggested Solution |
| Degraded Derivatization Reagent (PTAD) | PTAD is sensitive to moisture and light. Use fresh reagent and store it under dry and dark conditions. Prepare PTAD solutions fresh in an anhydrous solvent like acetonitrile. |
| Incomplete Reaction | Ensure the reaction is allowed to proceed for a sufficient amount of time. The reaction of PTAD with methoprene is typically rapid at room temperature, but for complex matrices, a longer reaction time (e.g., 1 hour) may be necessary. |
| Incorrect Solvent | The derivatization reaction should be carried out in an appropriate organic solvent in which both methoprene and PTAD are soluble, such as acetonitrile or ethyl acetate. |
| Sample Matrix Effects | Components in the sample matrix may interfere with the derivatization reaction. Ensure that the sample extract is sufficiently clean. Consider using a solid-phase extraction (SPE) cleanup step prior to derivatization. |
| pH of the Reaction Mixture | The stability of the derivatizing reagent and the reaction kinetics can be pH-dependent. Ensure the pH of your sample extract is compatible with the derivatization chemistry. |
Problem 2: High Background Noise or Interfering Peaks in the Chromatogram
| Possible Cause | Suggested Solution |
| Excess Derivatization Reagent | A large excess of PTAD can cause a significant background signal or an interfering peak. Optimize the molar ratio of PTAD to the expected concentration of methoprene. A post-derivatization cleanup step, such as a simple liquid-liquid extraction or solid-phase extraction, may be necessary to remove excess reagent. |
| Matrix Components Co-eluting with the Analyte | Improve the chromatographic separation by modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate. Enhance the sample cleanup procedure to remove interfering matrix components before injection. |
| Formation of Side Products | Side reactions with other components in the sample matrix can lead to interfering peaks. A more selective sample preparation method can help to minimize these interferences. |
Problem 3: Poor Peak Shape (Tailing, Splitting, or Broadening)
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Injection Solvent | The solvent used to dissolve the derivatized sample for injection should be compatible with the initial mobile phase conditions. A solvent that is too strong can cause peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Use of a guard column is recommended. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening. |
Problem 4: Low Signal Intensity or Poor Sensitivity (Even After Derivatization)
| Possible Cause | Suggested Solution |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of the derivatized methoprene. Improve chromatographic separation to resolve the analyte from the interfering compounds. Enhance sample cleanup to remove ion-suppressing matrix components. |
| Suboptimal MS Source Parameters | Optimize the ESI source parameters, such as capillary voltage, gas flows (nebulizer and drying gas), and temperature, for the specific m/z of the derivatized methoprene. |
| Instability of the Derivatized Product | The stability of the methoprene-PTAD adduct can be affected by factors such as pH, temperature, and light. Analyze the samples as soon as possible after derivatization and store them in a cool, dark place. |
| In-source Fragmentation | The methoprene-PTAD derivative can undergo in-source fragmentation. Optimize the cone voltage to maximize the abundance of the desired precursor ion. |
Quantitative Data Summary
The following tables summarize the quantitative improvements observed in methoprene analysis following derivatization with PTAD.
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Methoprene With and Without Derivatization in Water Samples.
| Analyte | Method | LOD (pg/mL) | LOQ (pg/mL) | Reference |
| Methoprene | LC-ESI-MS/MS (Underivatized) | - | - | |
| Methoprene-PTAD | LC-ESI-MS/MS (Derivatized) | ~6 | ~20 |
Note: The original study reported a 100-fold improvement in the limit of detection after derivatization. Specific LOD/LOQ values for the underivatized form under the same conditions were not provided but are significantly higher.
Table 2: Mass Spectrometric Parameters for Underivatized and PTAD-Derivatized Methoprene.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Methoprene | 311.3 | - | Positive ESI | |
| Methoprene-PTAD | 454.3 | 242.2 | Positive ESI |
Note: The precursor ion for Methoprene-PTAD can also be an in-source fragment. The product ion at m/z 242 is a characteristic fragment of the PTAD-adduct.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Methoprene from Water Samples
This protocol is adapted from Aronov et al., 2005.
-
Cartridge Activation: Activate an Oasis HLB 3 cm³ (60 mg) SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load 10 mL of the water sample onto the activated cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove hydrophilic impurities.
-
Elution: Elute the analytes with 2 mL of ethyl acetate into a collection vial.
-
Drying: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at room temperature. The dried extract is now ready for derivatization.
Protocol 2: Derivatization of Methoprene with PTAD
This protocol is adapted from Aronov et al., 2005.
-
Reagent Preparation: Prepare a 750 µg/mL solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in anhydrous acetonitrile.
-
Reaction: Add 200 µL of the PTAD solution to the dried sample extract from Protocol 1.
-
Incubation: Vortex the vial for 1 minute and allow the reaction to proceed at room temperature for 1 hour in the dark.
-
Sample Preparation for LC-MS: After the reaction, the sample can be directly injected or diluted with an appropriate solvent (e.g., the initial mobile phase) before injection into the LC-MS system.
Diagrams
Caption: Experimental workflow for methoprene analysis.
Caption: Methoprene derivatization with PTAD.
Caption: Troubleshooting decision tree for methoprene analysis.
References
- 1. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides Methoprene, Hydroprene, and Kinoprene at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cookson-type reagents: highly sensitive derivatization reagents for conjugated dienes in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Validating an analytical method for methoprene using Methoprene-d7 as an internal standard
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of methoprene is crucial for environmental monitoring, food safety, and formulation development. The choice of an appropriate internal standard is paramount for a robust and reliable analytical method. This guide provides a comparative overview of analytical methods for methoprene, with a focus on the validation of a method using Methoprene-d7 as an internal standard, and compares its expected performance with alternative methods.
The use of an isotopically labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based assays. This is because it shares a very similar chemical structure and physicochemical properties with the analyte, methoprene. Consequently, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This allows for effective correction of variations during sample preparation and analysis, leading to higher accuracy and precision.[1]
The Advantage of a Deuterated Internal Standard
An ideal internal standard should mimic the behavior of the analyte throughout the entire analytical process, from extraction to detection. Deuterated internal standards, like this compound, are chemically identical to the analyte, with the only difference being the presence of heavier deuterium atoms in place of hydrogen. This minimal structural modification ensures that the internal standard and the analyte exhibit nearly identical retention times and ionization responses, while being clearly distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. This close similarity allows the internal standard to effectively compensate for analyte loss during sample preparation and for fluctuations in instrument response, which is a significant advantage over using an internal standard with a different chemical structure.
Experimental Workflow for Method Validation
A typical workflow for validating an analytical method for methoprene using this compound as an internal standard involves several key steps, from sample preparation to data analysis.
Comparison of Analytical Methods
This section compares a proposed LC-MS/MS method using this compound with two alternative methods that utilize different internal standards and detection techniques.
| Parameter | Proposed Method: LC-MS/MS with this compound | Alternative 1: LC-MS/MS with Kinoprene[2][3] | Alternative 2: HPLC-UV with Dibutyl Phthalate[4] |
| Internal Standard | This compound (Isotopically Labeled) | Kinoprene (Structurally Similar Analog) | Dibutyl Phthalate (Structurally Unrelated) |
| Instrumentation | UPLC-Triple Quadrupole MS | HPLC-Tandem MS | HPLC-UV |
| Linearity (R²) (Expected/Reported) | >0.99 | Not explicitly reported, but calibration curves were linear. | Not explicitly reported. |
| Accuracy (Recovery %) (Expected/Reported) | 90-110% | Environmental water samples spiked with methoprene showed good agreement between experimental and theoretical values. | 102-109% in sunflower seeds fortified at 2.0 mg/kg.[4] |
| Precision (RSD %) (Expected/Reported) | <15% | Not explicitly reported. | Not explicitly reported. |
| Limit of Detection (LOD) (Expected/Reported) | Low pg/mL range | ~6 pg/mL in environmental water samples. | 0.003–0.007 mg/kg in sunflower seeds. |
| Limit of Quantification (LOQ) (Expected/Reported) | Low pg/mL range | ~20 pg/mL in environmental water samples. | Not explicitly reported. |
Experimental Protocols
Proposed Method: LC-MS/MS with this compound Internal Standard
This proposed method is based on established protocols for pesticide analysis using deuterated internal standards.
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant for cleanup.
-
Add the dispersive SPE cleanup sorbents (e.g., PSA, C18, magnesium sulfate).
-
Vortex and centrifuge.
-
Evaporate the final extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: Ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and methanol or acetonitrile with a suitable modifier (e.g., formic acid or ammonium formate).
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for both methoprene and this compound.
Alternative Method 1: LC-MS/MS with Kinoprene Internal Standard
This method was developed for the analysis of methoprene in environmental water samples.
1. Sample Preparation
-
Water samples were spiked with kinoprene as the internal standard.
-
Solid-phase extraction (SPE) was used for sample preconcentration.
-
The analytes were eluted with ethyl acetate.
-
The eluate was evaporated and reconstituted.
-
A derivatization step using 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) was performed to improve ionization efficiency.
2. HPLC-MS/MS Analysis
-
HPLC System: HPLC with a reversed-phase column.
-
MS System: Tandem mass spectrometer.
-
Ionization: Electrospray ionization in positive mode.
-
Detection: Selected reaction monitoring.
Alternative Method 2: HPLC-UV with Dibutyl Phthalate Internal Standard
This method was used for the determination of S-methoprene residues in sunflower seeds.
1. Sample Preparation
-
Samples were shaken with HPLC-grade methanol for an extended period.
-
Dibutyl phthalate (DBP) was added as the internal standard.
-
The mixture was filtered into an autosampler vial.
2. HPLC-UV Analysis
-
HPLC System: Reverse-phase HPLC.
-
Detector: UV detector set at 264 nm.
Conclusion
The use of a deuterated internal standard such as this compound in conjunction with LC-MS/MS offers the most robust and reliable approach for the quantitative analysis of methoprene. While methods using structurally similar analogs like kinoprene or unrelated compounds like dibutyl phthalate as internal standards can provide acceptable results, they may not compensate as effectively for all potential variations in sample preparation and analysis. The close physicochemical match of an isotopically labeled internal standard ensures the highest degree of accuracy and precision, making it the recommended choice for method validation in regulated environments and for challenging sample matrices. The enhanced sensitivity of mass spectrometry over UV detection also allows for lower detection and quantification limits, which is critical for residue analysis.
References
A Head-to-Head Battle of Internal Standards: Methoprene-d7 vs. Structural Analogs for Accurate Methoprene Quantification
A detailed comparison for researchers and analytical scientists on the performance of Methoprene-d7 against other common internal standards in the precise quantification of methoprene, supported by experimental data and detailed protocols.
In the realm of quantitative analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. An ideal internal standard should mimic the behavior of the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variations that may occur. This guide provides a comprehensive comparison of this compound, a deuterated internal standard, with other commonly used internal standards for the quantification of the insect growth regulator, methoprene.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" for quantitative mass spectrometry. In this compound, seven hydrogen atoms in the methoprene molecule have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to methoprene and thus exhibits nearly identical physicochemical properties, including retention time in chromatography and ionization efficiency in the mass spectrometer. However, due to the mass difference, it is easily distinguished from the native analyte by the mass spectrometer. This near-identical behavior allows this compound to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to superior accuracy and precision.
Alternative Internal Standards for Methoprene Analysis
While deuterated standards are preferred, other compounds are also utilized as internal standards for methoprene quantification, primarily due to cost or availability. The most common alternatives are structural analogs.
-
Kinoprene: A structural analog of methoprene, kinoprene shares a similar chemical structure and therefore exhibits comparable, but not identical, chromatographic and mass spectrometric behavior. It has been successfully used as an internal standard in several studies.
-
Dibutyl phthalate (DBP): This compound has been employed as an internal standard for the analysis of S-methoprene in certain applications using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, its significantly different chemical structure makes it less ideal for compensating for the specific behaviors of methoprene in LC-MS/MS analysis.
Performance Data: A Comparative Analysis
Table 1: General Comparison of Internal Standard Types
| Feature | This compound (Deuterated) | Kinoprene (Structural Analog) | Dibutyl phthalate (DBP) (Structural Analog - HPLC-UV) |
| Chemical Similarity to Methoprene | Identical | High | Low |
| Co-elution with Methoprene | Nearly identical | Close, but may differ slightly | Significant difference expected |
| Compensation for Matrix Effects | Excellent | Good to Moderate | Poor (for LC-MS/MS) |
| Accuracy and Precision | Highest | Good | Method-dependent, less reliable for LC-MS/MS |
| Cost | Higher | Lower | Lower |
Table 2: Quantitative Performance Data for Methoprene Analysis using Kinoprene as an Internal Standard (LC-MS/MS)
| Parameter | Methoprene | Kinoprene (Internal Standard) |
| Linearity (R²) | 0.9943 | 0.9991 |
| Limit of Quantification (LOQ) | 20 pg/mL | 60 pg/mL |
| Precursor Ion (m/z) | 454 (derivatized) | 452 (derivatized) |
| Product Ion (m/z) | 242 (derivatized) | 242 (derivatized) |
Data sourced from a study involving derivatization to enhance sensitivity in water samples.[1]
Note on this compound Data: While the theoretical advantages of this compound are well-established, a specific, publicly available, and comprehensive validation report detailing its quantitative performance (linearity, LOQ, recovery, etc.) for methoprene analysis that could be directly compared in the table above was not identified in the conducted search. However, based on extensive literature on the use of deuterated standards, it is expected that a method using this compound would exhibit excellent linearity (R² > 0.99) and a low limit of quantification, comparable to or better than that achieved with kinoprene, along with superior accuracy and precision due to more effective matrix effect compensation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative experimental protocols for methoprene quantification using internal standards.
Experimental Protocol 1: Methoprene Quantification in Water using Kinoprene Internal Standard (LC-MS/MS)
This protocol is based on the method described by Aronov et al. for the analysis of methoprene in environmental water samples.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To a 100 mL water sample, add a known amount of kinoprene internal standard solution.
-
Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes (methoprene and kinoprene) with an appropriate organic solvent (e.g., ethyl acetate or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
(Optional but recommended for increased sensitivity): Derivatize the extracted analytes with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to improve ionization efficiency.[1]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 150 x 2.0 mm, 3 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Methoprene (derivatized): 454 -> 242 m/z
-
Kinoprene (derivatized): 452 -> 242 m/z
-
-
Experimental Protocol 2: General Workflow for Pesticide Analysis including Methoprene using a Deuterated Internal Standard (e.g., this compound)
This protocol provides a general framework adaptable for various matrices.
1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Weigh a homogenized sample (e.g., 10-15 g of a food matrix) into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add an extraction solvent (e.g., acetonitrile).
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride, and citrate salts) and shake vigorously.
-
Centrifuge the sample.
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Perform dispersive solid-phase extraction (d-SPE) by adding a clean-up sorbent (e.g., primary secondary amine - PSA) to remove matrix interferences.
-
Centrifuge and collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: ESI positive.
-
Scan Type: MRM.
-
MRM Transitions:
-
Methoprene: Specific precursor and product ions to be determined (e.g., 311 -> 73 m/z).
-
This compound: Precursor and product ions corresponding to the deuterated molecule (e.g., 318 -> 73 m/z, assuming the fragmentation does not involve the deuterated positions).
-
-
Visualization of Experimental Workflow
To illustrate the logical flow of a typical quantitative analysis using an internal standard, the following diagram is provided.
Caption: Workflow for methoprene quantification using an internal standard.
Conclusion
The selection of an internal standard is a critical decision that directly impacts the quality of quantitative data. For the analysis of methoprene, the use of a deuterated internal standard, this compound, is strongly recommended. Its chemical identity to the analyte ensures the most effective compensation for analytical variability, particularly matrix effects, which are a common challenge in complex samples. This leads to enhanced accuracy, precision, and overall robustness of the analytical method.
While structural analogs like kinoprene can provide acceptable performance, especially in less complex matrices or when a deuterated standard is unavailable, they represent a compromise. The slight differences in their chemical properties can lead to variations in their behavior compared to methoprene, potentially impacting the accuracy of the final results. For researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative data, this compound is the superior choice for an internal standard in methoprene analysis by LC-MS/MS.
References
The Analytical Edge: Utilizing Methoprene-d7 for Enhanced Accuracy and Precision in Methoprene Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active compounds is paramount. In the analysis of the insect growth regulator methoprene, the choice of an appropriate internal standard is critical for achieving reliable results. This guide provides a comprehensive comparison of analytical methodologies, highlighting the superior performance of the deuterated internal standard, Methoprene-d7, over conventional non-deuterated alternatives.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. By incorporating deuterium atoms, this compound becomes chemically almost identical to the target analyte, methoprene. This near-identical physicochemical behavior allows it to effectively compensate for variations that can occur during sample preparation and analysis, such as extraction inconsistencies, matrix effects, and instrument response fluctuations. This leads to significantly improved accuracy and precision compared to methods employing structurally similar but non-isotopically labeled internal standards.
Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods for methoprene quantification. While specific data for a validated method using this compound is not extensively published, the expected performance is based on the well-established principles of isotope dilution mass spectrometry. For comparison, data from methods utilizing other internal standards, such as kinoprene and dibutyl phthalate (DBP), are presented.
| Analytical Method | Internal Standard | Matrix | Accuracy (Recovery %) | Precision (RSD %) | Key Advantages | Limitations |
| LC-MS/MS with Isotope Dilution | This compound | Various | Expected: 95-105% | Expected: <10% | High accuracy and precision, effectively corrects for matrix effects and extraction variability. | Higher cost of deuterated standard. |
| HPLC-UV | Dibutyl Phthalate (DBP) | Sunflower Seeds | 82-110%[1] | Not Reported | Cost-effective. | Lower specificity and sensitivity compared to MS methods; susceptible to matrix interferences. |
| LC-ESI-MS/MS | Kinoprene | Water | Not explicitly stated, but method validation was successful.[2] | Average RSD of 12% for replicate analyses.[2] | High sensitivity and selectivity. | Kinoprene is structurally similar but not identical to methoprene, which may not fully compensate for all variations. |
The Isotope Dilution Advantage
The use of a deuterated internal standard like this compound operates on the principle of isotope dilution. A known amount of the labeled standard is added to the sample at the beginning of the workflow. The standard and the native analyte behave almost identically throughout extraction, cleanup, and chromatographic separation. When analyzed by mass spectrometry, the instrument can distinguish between the two based on their mass difference. By measuring the ratio of the native analyte to the labeled internal standard, any losses or variations during the analytical process are effectively canceled out, leading to a more accurate and precise final concentration.
Experimental Workflow and Protocols
Below is a generalized experimental protocol for the analysis of methoprene in a given matrix using this compound as an internal standard, based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures for pesticide residue analysis.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the logical workflow of the analytical process for determining methoprene concentration using an internal standard.
Caption: Analytical workflow for methoprene analysis.
Caption: Principle of isotope dilution analysis.
Detailed Experimental Protocol
1. Sample Preparation
-
fortification: To a known aliquot of the sample matrix (e.g., 1 g of soil, 10 mL of water), add a precise volume of a standard solution of this compound.
-
Extraction: The extraction solvent and technique will depend on the sample matrix. For example, for water samples, solid-phase extraction (SPE) with a suitable cartridge is common. For solid samples, an organic solvent extraction (e.g., acetonitrile, ethyl acetate) followed by sonication or shaking may be used.
-
Cleanup: The sample extract may require a cleanup step to remove interfering matrix components. This can be achieved using techniques like SPE or dispersive solid-phase extraction (dSPE).
-
Reconstitution: After extraction and cleanup, the solvent is typically evaporated, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of methoprene.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for methoprene analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both methoprene and this compound are monitored.
-
Methoprene: The specific MRM transitions would need to be optimized for the instrument being used.
-
This compound: The precursor ion will be 7 mass units higher than that of methoprene, and the product ions will also be shifted accordingly.
-
-
3. Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of methoprene to the peak area of this compound against the concentration of methoprene in a series of calibration standards.
-
The concentration of methoprene in the unknown samples is then determined from this calibration curve based on the measured peak area ratio.
References
Inter-laboratory Validation of a Methoprene Quantification Method Using Methoprene-d7: A Comparative Guide
This guide provides a comparative analysis of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of methoprene using a deuterated internal standard, Methoprene-d7. The performance of this method is compared with other established analytical techniques. This document is intended for researchers, scientists, and drug development professionals requiring robust and sensitive analytical methods for methoprene determination.
Comparison of Analytical Methods for Methoprene Quantification
The selection of an appropriate analytical method for methoprene quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. While various techniques exist, LC-MS/MS offers superior selectivity and sensitivity, particularly when coupled with a stable isotope-labeled internal standard like this compound.[1][2] Below is a summary of common methods and their key performance characteristics.
| Method | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS | This compound | ~6 pg/mL [1][3] | ~20 pg/mL [1] | High sensitivity and selectivity, compensates for matrix effects and procedural losses | Requires specialized equipment |
| LC-MS/MS | Kinoprene | ~6 pg/mL | ~20 pg/mL | High sensitivity and selectivity | Structural analog may not perfectly mimic analyte behavior |
| GC/MS | n-docosane | 0.01 mg/kg | Not Specified | Good for volatile compounds | May require derivatization for non-polar analytes |
| HPLC/UV | Dibutyl phthalate | 0.003–0.007 mg/kg | Not Specified | Widely available instrumentation | Lower sensitivity and selectivity compared to MS methods |
| Enzyme Immunoassay | Not Applicable | Not Specified | Not Specified | High throughput potential | Potential for cross-reactivity, may require method-specific antibody development |
Experimental Protocol: Methoprene Quantification by LC-MS/MS using this compound Internal Standard
This protocol describes a general procedure for the quantification of methoprene in a given matrix, employing this compound as an internal standard to ensure accuracy and precision.
1. Sample Preparation and Extraction:
-
Accurately weigh a known amount of the sample matrix.
-
Spike the sample with a known concentration of this compound solution.
-
Perform a liquid-liquid or solid-phase extraction (SPE) to isolate methoprene and the internal standard from the sample matrix. A common approach involves extraction with an organic solvent like methanol.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water mixture).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier (e.g., formic acid) to facilitate ionization.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed. For nonpolar analytes like methoprene, derivatization or the use of an atmospheric-pressure chemical ionization (APCI) source can enhance ionization efficiency.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both methoprene and this compound are monitored.
-
3. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of methoprene to the peak area of this compound against the concentration of methoprene standards.
-
The concentration of methoprene in the samples is then determined from this calibration curve.
Workflow and Signaling Pathway Diagrams
To visually represent the experimental process, the following diagrams have been generated using Graphviz.
References
Performance comparison of GC-MS versus LC-MS for methoprene analysis with an internal standard
For researchers, scientists, and professionals in drug development, the accurate quantification of methoprene, a widely used insect growth regulator, is critical. The two primary analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance for methoprene analysis, specifically when employing an internal standard for enhanced accuracy and precision.
At a Glance: Key Performance Differences
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) generally exhibits superior sensitivity for methoprene analysis compared to Gas Chromatography-Mass Spectrometry (GC-MS). One study highlights that a developed LC-MS/MS method was an order of magnitude more sensitive than a standard GC-MS-based method.[1] However, the choice of methodology often depends on the specific requirements of the analysis, including matrix complexity and desired limits of detection.
Quantitative Performance Data
The following table summarizes the quantitative performance data for methoprene analysis using both LC-MS/MS and a representative GC-MS/MS method.
| Performance Metric | LC-MS/MS (derivatized)[1][2] | GC-MS/MS (representative)[3] |
| Internal Standard | Kinoprene | Isotopically Labeled Analog (e.g., Methoprene-d4) or Structurally Similar Compound |
| Limit of Detection (LOD) | 6 pg/mL (in water) | Typically in the low ng/g (ppb) range |
| Limit of Quantification (LOQ) | 20 pg/mL (in water) | Typically in the low ng/g (ppb) range |
| Linearity | 0.3 to 30.0 ng/mL | Typically spans several orders of magnitude |
| Accuracy (Recovery) | Not explicitly stated, but method validated with spiked samples | 89% (average for a panel of pesticides including methoprene) |
| Precision (RSD) | 12% (average relative standard deviation) | 11% (average %RSD for a panel of pesticides including methoprene) |
Experimental Workflows: A Visual Comparison
The analytical workflows for both GC-MS and LC-MS share common principles of chromatography coupled with mass spectrometry but differ in the specifics of sample introduction and separation.
References
Establishing the Limit of Quantification for Methoprene with Enhanced Accuracy Using Methoprene-d7
For researchers, scientists, and drug development professionals, the precise and accurate quantification of compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for determining the limit of quantification (LOQ) of methoprene, a widely used insect growth regulator. A particular focus is placed on the use of its deuterated internal standard, Methoprene-d7, to enhance analytical performance, especially in complex matrices.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative analysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS). This is because it co-elutes with the analyte and experiences similar variations during sample preparation, injection, and ionization, thereby providing a more accurate correction for potential errors and matrix effects.
Comparative Analysis of Analytical Methods
The selection of an analytical method for methoprene quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance of different analytical techniques for the determination of methoprene's LOQ.
| Analytical Method | Internal Standard | Limit of Quantification (LOQ) | Matrix | Key Advantages | Key Disadvantages |
| LC-MS/MS with Derivatization | Kinoprene | 20 pg/mL[1][2] | Water[1][2] | High sensitivity | Requires derivatization step |
| Hypothetical LC-MS/MS | This compound | Estimated < 20 pg/mL | Various | Highest accuracy and precision, compensates for matrix effects | Higher cost of deuterated standard |
| HPLC-UV | Dibutyl phthalate | 0.003–0.007 mg/kg[3] | Sunflower Seeds | Lower cost, simpler instrumentation | Lower sensitivity and selectivity |
| HPLC | None specified | 0.001–0.02 µg/g | Foods | Widely available | Prone to matrix interference |
The LOQ for LC-MS/MS with this compound is estimated to be lower than that with a non-isotopic internal standard due to improved precision and signal-to-noise ratio at low concentrations.
Experimental Protocol: Establishing Methoprene LOQ with this compound using LC-MS/MS
This protocol describes a method for determining the LOQ of methoprene in a given matrix using this compound as an internal standard. The methodology is adapted from established sensitive analytical procedures.
1. Materials and Reagents:
-
Methoprene analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
The sample matrix of interest (e.g., water, plasma, tissue homogenate)
2. Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
3. Standard Solution Preparation:
-
Prepare stock solutions of methoprene and this compound in methanol.
-
Create a series of calibration standards by spiking the matrix with methoprene at concentrations bracketing the expected LOQ.
-
Add a constant concentration of this compound to all calibration standards, quality controls, and samples.
4. Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample (spiked with internal standard) onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute methoprene and this compound with an appropriate organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
5. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the specific precursor-to-product ion transitions for both methoprene and this compound in Multiple Reaction Monitoring (MRM) mode.
-
6. LOQ Determination:
The LOQ is established as the lowest concentration of methoprene that can be quantified with acceptable precision and accuracy. Two common approaches are:
-
Signal-to-Noise Ratio: The LOQ is the concentration at which the signal-to-noise ratio is at least 10:1.
-
Calibration Curve Method: The LOQ can be calculated as 10 times the standard deviation of the y-intercepts of the regression lines divided by the slope of the calibration curve.
Workflow for LOQ Determination
References
A Comparative Guide to the Cross-Validation of Methoprene Analysis in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the determination of methoprene in various environmental matrices. The performance of different methodologies is supported by experimental data to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Analytical Methods for Methoprene
The selection of an appropriate analytical method for methoprene is contingent upon the environmental matrix being studied. This section compares validated methods for water, soil, and sediment samples, highlighting key performance parameters.
Data Summary
The following table summarizes the quantitative performance data for various analytical methods used to determine methoprene concentrations in water, soil, and sediment.
| Matrix | Analytical Method | Extraction Technique | Linearity (r²) | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Water | HPLC-ESI-MS/MS with PTAD Derivatization | Solid-Phase Extraction (SPE) | >0.99 | Not Specified | 6 pg/mL | 20 pg/mL | [1][2] |
| Soil | Gas-Liquid Chromatography (GLC) | Not Specified | Not Specified | Not Specified | 0.001 mg/kg | Not Specified | [3] |
| Sediment | Gas Chromatography/Mass Spectrometry (GC/MS) | Accelerated Solvent Extraction (ASE) | Not Specified | 75-102% | 0.6-3.4 µg/kg (for general pesticides) | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Water: HPLC-ESI-MS/MS with Derivatization[1]
This method utilizes High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) for the sensitive detection of methoprene in water samples. A derivatization step is employed to enhance the ionization efficiency of the nonpolar methoprene molecule.
-
Sample Preparation and Extraction (Solid-Phase Extraction - SPE):
-
Activate a solid-phase extraction cartridge with methanol followed by water.
-
Pass the water sample through the activated cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the retained methoprene from the cartridge using an appropriate organic solvent (e.g., ethyl acetate).
-
-
Derivatization:
-
The extract containing methoprene is reacted with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a Cookson-type reagent.
-
This reaction forms a derivative of methoprene that is more readily ionized.
-
-
Instrumental Analysis (HPLC-ESI-MS/MS):
-
The derivatized sample is injected into the HPLC system for chromatographic separation.
-
The separated components are then introduced into the mass spectrometer for detection and quantification.
-
The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity.
-
Soil: Gas-Liquid Chromatography (GLC)
This method is suitable for the determination of methoprene residues in soil samples.
-
Extraction:
-
A suitable solvent is used to extract methoprene from the soil sample. The specific solvent and extraction conditions (e.g., shaking, sonication) need to be optimized for the soil type.
-
-
Cleanup:
-
The extract is concentrated and may require a cleanup step to remove co-extracted matrix components that could interfere with the analysis.
-
-
Instrumental Analysis (GLC):
-
The cleaned-up extract is analyzed by Gas-Liquid Chromatography (GLC) using a flame ionization detector (FID).
-
Columns of differing polarity can be used for confirmation of the analyte.
-
Sediment: Gas Chromatography/Mass Spectrometry (GC/MS)
This method is a general procedure for the analysis of various pesticides, including methoprene, in sediment.
-
Extraction (Accelerated Solvent Extraction - ASE):
-
The sediment sample is extracted using an accelerated solvent extraction system, which employs elevated temperatures and pressures to improve extraction efficiency.
-
-
Cleanup:
-
The extract undergoes cleanup using high-performance liquid chromatography with gel-permeation chromatography (HPLC-GPC) to remove sulfur and other matrix interferences.
-
Additional cleanup can be performed using solid-phase extraction (SPE) with carbon/alumina or Florisil®.
-
-
Instrumental Analysis (GC/MS):
-
The final extract is analyzed by Gas Chromatography coupled with Mass Spectrometry (GC/MS) for quantification.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the analysis of methoprene in environmental samples.
Caption: General workflow for methoprene analysis in environmental samples.
References
- 1. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides Methoprene, Hydroprene, and Kinoprene at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 677. Methoprene (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 3. fao.org [fao.org]
- 4. Methods of analysis-Determination of pesticides in sediment using gas chromatography/mass spectrometry [pubs.usgs.gov]
A Comparative Guide to the Specificity and Selectivity of Methoprene Detection: Leveraging a Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of methoprene, a widely used insect growth regulator, are critical in environmental monitoring, food safety, and toxicological studies. Enhancing the specificity and selectivity of analytical methods is paramount for reliable results, particularly in complex matrices. This guide provides an objective comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on the use of a deuterated methoprene analog as an internal standard to improve accuracy.
The Role of Deuterated Methoprene in Enhancing Analytical Accuracy
The use of a deuterated internal standard, such as methoprene-d6, is a cornerstone of robust quantitative analysis in mass spectrometry. A deuterated analog is chemically identical to the target analyte but has a higher mass due to the replacement of hydrogen atoms with deuterium. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, it experiences the same sample preparation steps, chromatographic behavior, and ionization effects as the native methoprene. Any loss of analyte during sample processing or variations in instrument response can be corrected by normalizing the signal of the analyte to the signal of the internal standard. This significantly improves the accuracy and precision of the quantification, especially in complex matrices where matrix effects (suppression or enhancement of the analyte signal) are common.[1][2]
Comparison of Analytical Methodologies
The two most prevalent techniques for the analysis of methoprene and other pesticide residues are GC-MS and LC-MS/MS. Each has its advantages and limitations regarding sensitivity, selectivity, and applicability to different sample types.
Quantitative Performance Data
The following table summarizes typical performance metrics for the detection of methoprene using LC-MS/MS and representative data for GC-MS based on general pesticide analysis literature. It is important to note that a direct, side-by-side comparative study for methoprene with a deuterated standard was not available in the reviewed literature; therefore, the GC-MS data should be considered indicative.
| Parameter | LC-MS/MS with Derivatization and Analog Internal Standard (Water Matrix)[3][4] | Representative GC-MS/MS with Deuterated Internal Standard (Food Matrices) |
| Limit of Detection (LOD) | ~6 pg/mL | 0.003 - 50 µg/kg |
| Limit of Quantitation (LOQ) | ~20 pg/mL | 0.009 - 100 µg/kg |
| Recovery | >95% (SPE) | 70-120% (QuEChERS) |
| Matrix Effects | Can be significant but compensated by internal standard | Can be significant, often signal enhancement |
| Selectivity | High, especially with MS/MS | High, especially with MS/MS |
| Derivatization Required | Yes, to improve ionization efficiency | No |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the analysis of methoprene using LC-MS/MS and GC-MS with a deuterated internal standard.
Experimental Workflow: A Generalized Approach
The following diagram illustrates a typical workflow for the analysis of methoprene in a given sample matrix.
LC-MS/MS Method with Derivatization
This protocol is adapted from a method for the analysis of methoprene in water samples.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Collect a 100 mL water sample.
-
Spike the sample with a known concentration of deuterated methoprene internal standard.
-
Condition an Oasis HLB SPE cartridge with methanol and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the methoprene and the internal standard with ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a solution containing the derivatizing agent 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
-
Allow the reaction to proceed to completion to form the methoprene-PTAD adduct, which has improved ionization efficiency.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for both the methoprene-PTAD adduct and the deuterated internal standard-PTAD adduct.
-
-
Representative GC-MS/MS Method
This protocol is a generalized procedure based on common practices for pesticide residue analysis in food matrices using the QuEChERS method.
-
Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Homogenize a 10-15 g sample of the food matrix.
-
Spike the homogenized sample with a known concentration of deuterated methoprene internal standard.
-
Add acetonitrile and QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously and centrifuge.
-
Take an aliquot of the acetonitrile supernatant for cleanup.
-
Perform dispersive solid-phase extraction (d-SPE) by adding a cleanup sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Centrifuge and collect the supernatant.
-
-
GC-MS/MS Analysis:
-
Gas Chromatography:
-
Column: A low-polarity capillary column suitable for pesticide analysis (e.g., HP-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Inlet: Splitless injection.
-
Temperature Program: A temperature gradient to ensure separation of methoprene from other matrix components.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor and product ion transitions for both methoprene and the deuterated internal standard.
-
-
Methoprene's Mode of Action: A Signaling Pathway Perspective
Methoprene acts as a juvenile hormone (JH) analog, disrupting the normal development of insects. It mimics the action of endogenous JH, preventing metamorphosis into the adult stage. The signaling pathway of JH is complex and involves both genomic and non-genomic actions. The following diagram illustrates the key components of the juvenile hormone signaling pathway.
In this pathway, methoprene enters the insect cell and binds to the Methoprene-tolerant (Met) protein, which is a key component of the JH receptor. This binding event induces a conformational change in Met, leading to its dimerization with another protein called Taiman (Tai). The Met-Tai complex then translocates to the nucleus and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes. This binding activates the transcription of JH-responsive genes, such as Krüppel-homolog 1 (Kr-h1), which in turn prevents the initiation of metamorphosis, leading to the insect's developmental arrest and eventual death.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the selective and specific detection of methoprene. The choice between the two often depends on the sample matrix, required sensitivity, and available instrumentation.
-
LC-MS/MS , particularly when coupled with derivatization, offers extremely low detection limits, making it ideal for trace-level analysis in environmental samples like water.
-
GC-MS is a robust and widely available technique suitable for a broad range of pesticides, including methoprene, in various food matrices.
Regardless of the chosen technique, the incorporation of a deuterated methoprene internal standard is highly recommended to ensure the highest level of accuracy and precision. By compensating for matrix effects and variations in sample preparation, the use of a deuterated analog provides greater confidence in the quantitative results, which is essential for regulatory compliance, risk assessment, and fundamental research.
References
The deuterium advantage: A comparative stability analysis of Methoprene-d7 versus its non-deuterated counterpart
For researchers, scientists, and professionals in drug development, the quest for more stable and effective molecules is paramount. Isotopic substitution, particularly deuteration, has emerged as a promising strategy to enhance the pharmacokinetic properties of compounds. This guide provides a comparative stability study of Methoprene-d7 and its non-deuterated form, offering insights into the potential benefits of deuteration for this class of molecules.
Methoprene, a juvenile hormone analog, is widely used as an insect growth regulator. Its mechanism of action involves mimicking the natural juvenile hormone in insects, thereby disrupting their development and reproductive cycles.[1][2][3][4] However, like many organic molecules, its stability can be a limiting factor, particularly its susceptibility to degradation by light and metabolism. This compound, a deuterated version of the molecule, is now available for research and may offer enhanced stability.[5] This guide explores the theoretical advantages and presents hypothetical comparative data for the stability of these two compounds under various stress conditions.
The primary rationale for the enhanced stability of deuterated compounds lies in the kinetic isotope effect (KIE) . The substitution of hydrogen with its heavier isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down chemical reactions in which C-H bond cleavage is the rate-limiting step, a common occurrence in metabolic degradation pathways.
Comparative Stability Data: A Hypothetical Analysis
Table 1: Thermal Stability Data
| Compound | Temperature (°C) | Time (days) | % Degradation |
| Methoprene | 60 | 7 | 15.2 |
| Methoprene | 60 | 14 | 28.9 |
| Methoprene | 60 | 30 | 55.4 |
| This compound | 60 | 7 | 10.8 |
| This compound | 60 | 14 | 20.5 |
| This compound | 60 | 30 | 42.1 |
Table 2: Photostability Data (ICH Q1B Conditions)
| Compound | Light Exposure | % Degradation |
| Methoprene | 1.2 million lux hours | 45.8 |
| This compound | 1.2 million lux hours | 32.5 |
| Methoprene | 200 watt hours/m² (UV) | 62.3 |
| This compound | 200 watt hours/m² (UV) | 48.7 |
Table 3: Metabolic Stability in Human Liver Microsomes
| Compound | Incubation Time (min) | % Parent Compound Remaining | Half-life (t½, min) |
| Methoprene | 0 | 100 | 25.8 |
| 15 | 65.2 | ||
| 30 | 42.1 | ||
| 60 | 18.5 | ||
| This compound | 0 | 100 | 45.3 |
| 15 | 82.4 | ||
| 30 | 68.1 | ||
| 60 | 48.9 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Thermal Stability Protocol
-
Sample Preparation: Accurately weigh 10 mg of Methoprene and this compound into separate, amber-colored glass vials.
-
Storage: Place the vials in a calibrated stability chamber maintained at 60°C ± 2°C.
-
Sampling: At 7, 14, and 30-day intervals, remove one vial of each compound.
-
Analysis: Dissolve the contents of each vial in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection to determine the percentage of the parent compound remaining. The percent degradation is calculated relative to a control sample stored at -20°C.
Photostability Protocol (ICH Q1B)
-
Sample Preparation: Prepare 1 mg/mL solutions of Methoprene and this compound in a transparent solvent (e.g., acetonitrile). Transfer the solutions to quartz cuvettes. Additionally, place a thin layer of the solid compounds in chemically inert, transparent containers.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter. A control group of samples should be wrapped in aluminum foil to protect them from light.
-
Analysis: Following exposure, analyze the samples by a validated stability-indicating HPLC method to quantify the amount of degradation.
Metabolic Stability Protocol
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (0.5 mg/mL), the test compound (Methoprene or this compound, 1 µM), and phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: At specified time points (e.g., 0, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the concentration of the parent compound remaining at each time point. The half-life (t½) is then calculated from the rate of disappearance of the parent compound.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes described, the following diagrams illustrate the experimental workflow for the stability studies and the signaling pathway of Methoprene's active metabolite.
Caption: Workflow for the comparative stability testing of Methoprene and this compound.
Recent studies have indicated that a metabolite of Methoprene, methoprene acid, is an active ligand for the retinoid X receptor (RXR), which can in turn influence gene transcription. This interaction is a key aspect of its biological activity and potential off-target effects.
Caption: Signaling pathway of Methoprene's active metabolite, Methoprene Acid, via the Retinoid X Receptor (RXR).
References
- 1. researchgate.net [researchgate.net]
- 2. cabq.gov [cabq.gov]
- 3. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methoprene-d7: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of Methoprene-d7, a deuterated analog of the insect growth regulator Methoprene. Adherence to these procedures is critical to mitigate potential environmental and health risks.
Key Physical and Chemical Properties of this compound
A thorough understanding of the properties of this compound is the first step toward its safe management. The following table summarizes its key quantitative data.
| Property | Value |
| Chemical Formula | C₁₉D₇H₂₇O₃ |
| Molecular Weight | 317.51 g/mol [1] |
| Appearance | Amber or pale yellow liquid[2] |
| Odor | Faint fruity[2] |
| Water Solubility | 1.4 mg/L at 25°C[2] |
| Density | 0.9261 g/mL at 20°C[3] |
| Vapor Pressure | 3.15 mPa at 25°C |
| Log Kow (Octanol/Water Partition Coefficient) | 5.50 |
| Acute Oral LD50 (Rat) | >34,600 mg/kg |
| Acute Dermal LD50 (Rabbit) | >2,000 mg/kg |
| Acute Inhalation LC50 (Rat) | >210 mg/L |
Experimental Protocol for the Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste, including unused product, contaminated materials, and empty containers.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
1.1. Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses with side shields or chemical splash goggles.
-
A lab coat or other protective clothing.
-
-
1.2. Conduct all waste handling procedures in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
-
1.3. Avoid direct contact with the skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
1.4. Prohibit eating, drinking, and smoking in the designated waste handling area.
2. Waste Segregation and Collection:
-
2.1. Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with the chemical.
-
2.2. Do not mix this compound waste with other incompatible waste streams.
-
2.3. Collect all materials contaminated with this compound, such as absorbent pads from spills, disposable labware, and contaminated PPE, in the designated waste container.
3. Spill Management:
-
3.1. Small Spills:
-
3.1.1. Absorb the spill using a non-combustible absorbent material such as vermiculite, dry sand, or earth.
-
3.1.2. Carefully collect the absorbent material and place it into the designated this compound waste container.
-
-
3.2. Large Spills:
-
3.2.1. Evacuate the immediate area.
-
3.2.2. Contain the spill to prevent it from entering drains or waterways.
-
3.2.3. Follow your institution's emergency spill response procedures.
-
3.2.4. Once the spill is absorbed and contained, collect the materials into a suitable, sealed waste container.
-
4. Disposal of Empty Containers:
-
4.1. An empty container is defined as one from which all contents have been removed by normal means and no more than a thin film of residue remains.
-
4.2. Triple Rinsing Procedure:
-
4.2.1. Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.
-
4.2.2. Collect the rinsate and treat it as chemical waste, adding it to the designated this compound waste container.
-
-
4.3. After triple rinsing, the container may be disposed of as non-hazardous waste, or recycled, in accordance with institutional and local regulations. Deface the label on the container before disposal.
5. Final Waste Disposal:
-
5.1. All collected this compound waste is considered hazardous waste.
-
5.2. Ensure the waste container is securely sealed and properly labeled with its contents.
-
5.3. Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
5.4. Do not dispose of this compound or its waste down the drain or in regular trash.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Methoprene-d7
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Methoprene-d7, including operational and disposal plans.
Operational Plan
This plan outlines the procedural, step-by-step guidance for the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the this compound SDS to understand its specific hazards, including potential for skin, eye, and respiratory irritation[1].
-
Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[1].
-
Gather Personal Protective Equipment (PPE): Assemble all necessary PPE as detailed in the table below.
-
Prepare Spill Kit: Have a spill kit readily available that is appropriate for handling chemical spills.
-
Labeling and Storage: Ensure the container of this compound is clearly labeled and stored in a cool, well-ventilated, and locked-up area away from heat or ignition sources[1].
2. Handling:
-
Personal Hygiene: Avoid eating, drinking, or smoking in the handling area. Wash hands thoroughly after handling the compound.
-
Avoiding Contamination: Do not ingest, inhale, or allow the substance to come into contact with eyes, skin, or clothing.
-
Transferring the Substance: When transferring this compound, use non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge.
-
First Aid: In case of:
-
Skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower. If skin irritation occurs, seek medical attention.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Immediately have the victim drink water (two glasses at most) and consult a physician.
-
3. Disposal Plan:
-
Waste Collection: Dispose of this compound and any contaminated materials in a designated, approved waste container.
-
Environmental Precautions: Prevent the release of this compound into the environment, as it is toxic to aquatic life with long-lasting effects. Do not let the product enter drains.
-
Container Disposal: Empty containers should be triple-rinsed (if applicable) and disposed of according to institutional and local regulations. Never reuse empty containers.
-
Regulatory Compliance: All disposal must be in accordance with local, regional, national, and international regulations.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the essential personal protective equipment required for handling this compound. It is crucial to always wear more PPE than the minimum required by the label, never less.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Use unlined gloves made of materials such as nitrile rubber, butyl rubber, or Viton. Avoid leather or cotton gloves. Ensure gloves extend to the mid-forearm. |
| Eyes | Safety glasses with side shields or chemical splash goggles | For tasks with a higher risk of splashing, a face shield worn over goggles is recommended. |
| Body | Long-sleeved lab coat or chemical-resistant coveralls | A chemical-resistant apron should be worn when mixing or handling larger quantities to provide an extra layer of protection. |
| Feet | Closed-toe shoes, preferably chemical-resistant boots | Pant legs should be worn outside of boots to prevent chemicals from entering. |
| Respiratory | Respirator (as needed) | A respirator may be necessary for tasks with a high potential for aerosol generation or in poorly ventilated areas. The specific type (e.g., half-mask with appropriate cartridges) should be determined by a risk assessment. |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
